2-Chloro-1,1,1-trifluoroethane
Descripción
1-Chloro-2,2,2-trifluoroethane is a colorless, odorless gas. It is shipped as a liquid under its own vapor pressure. Contact with the liquid may cause frostbite to unprotected skin. It can asphyxiate by the displacement of air. Exposure of the container to fire or heat can cause it to rupture violently and rocket.
Structure
3D Structure
Propiedades
IUPAC Name |
2-chloro-1,1,1-trifluoroethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2ClF3/c3-1-2(4,5)6/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYXIKYKBLDZZNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2ClF3, Array | |
| Record name | 1-CHLORO-2,2,2-TRIFLUOROETHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4697 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CHLOROTRIFLUOROETHANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1299 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5020289 | |
| Record name | 2-Chloro-1,1,1-trifluoroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5020289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
1-Chloro-2,2,2-trifluoroethane is a colorless, odorless gas. It is shipped as a liquid under its own vapor pressure. Contact with the liquid may cause frostbite to unprotected skin. It can asphyxiate by the displacement of air. Exposure of the container to fire or heat can cause it to rupture violently and rocket., Gas or Vapor; Liquid, A colorless gas; Shipped as a liquid under its own vapor pressure; [CAMEO], COMPRESSED LIQUEFIED GAS. | |
| Record name | 1-CHLORO-2,2,2-TRIFLUOROETHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4697 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ethane, 2-chloro-1,1,1-trifluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Chloro-1,1,1-trifluoroethane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2687 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | CHLOROTRIFLUOROETHANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1299 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
6.1 °C, 6.9 °C | |
| Record name | 1,1,1-TRIFLUORO-2-CHLOROETHANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6949 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CHLOROTRIFLUOROETHANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1299 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
In water, 9,200 mg/l @ 25 °C, Solubility in water, g/100ml at 25 °C: 0.89 | |
| Record name | 1,1,1-TRIFLUORO-2-CHLOROETHANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6949 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CHLOROTRIFLUOROETHANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1299 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
1.389 g/cu cm @ 0 °C, Relative density (water = 1): 1.4 | |
| Record name | 1,1,1-TRIFLUORO-2-CHLOROETHANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6949 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CHLOROTRIFLUOROETHANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1299 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Density |
Relative vapor density (air = 1): 4.1 | |
| Record name | CHLOROTRIFLUOROETHANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1299 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
Vapor pressure, kPa at 20 °C: 180 | |
| Record name | CHLOROTRIFLUOROETHANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1299 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
CAS No. |
75-88-7; 1330-45-6, 75-88-7 | |
| Record name | 1-CHLORO-2,2,2-TRIFLUOROETHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4697 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-Chloro-1,1,1-trifluoroethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75-88-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,1-Trifluoro-2-chloroethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075887 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethane, 2-chloro-1,1,1-trifluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Chloro-1,1,1-trifluoroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5020289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chloro-1,1,1-trifluoroethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.830 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-CHLORO-1,1,1-TRIFLUOROETHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H86O899T9B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1,1,1-TRIFLUORO-2-CHLOROETHANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6949 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CHLOROTRIFLUOROETHANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1299 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-105.3 °C, -105.5 °C | |
| Record name | 1,1,1-TRIFLUORO-2-CHLOROETHANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6949 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CHLOROTRIFLUOROETHANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1299 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Foundational & Exploratory
physical and chemical properties of HCFC-133a
An In-depth Technical Guide on the Physical and Chemical Properties of HCFC-133a
This technical guide provides a comprehensive overview of the physical and chemical properties of 2-chloro-1,1,1-trifluoroethane, commonly known as HCFC-133a. The information is intended for researchers, scientists, and professionals in drug development and related fields, presenting quantitative data, experimental methodologies, and visual representations of key processes.
Core Physical Properties
HCFC-133a (Chemical Formula: C₂H₂ClF₃) is a hydrochlorofluorocarbon that exists as a colorless and odorless gas under standard conditions.[1][2][3] It is typically shipped as a liquid under its own vapor pressure.[1][3][4]
Quantitative Physical Data
The fundamental physical properties of HCFC-133a are summarized in the table below for easy reference and comparison.
| Property | Value | Conditions |
| Molecular Weight | 118.48 g/mol [2][3] | |
| Boiling Point | 6.1 °C[2] to 7 °C[5][6] | 1 atm |
| Melting Point | -105.3 °C[2][3] | |
| Density (Liquid) | 1.389 g/cm³[2][5] | at 0 °C |
| Relative Vapor Density | 4.1[1] | air = 1 |
| Solubility in Water | 9,200 mg/L[1] or 0.89 g/L[2] | at 25 °C |
| Refractive Index (Liquid) | 1.3092[2] or 1.3090[5][6] | at 0 °C |
Chemical Characteristics and Reactivity
HCFC-133a is part of the haloalkane family and exhibits chemical behaviors characteristic of this group.
Chemical Stability and Reactivity
HCFC-133a is generally chemically inert under many conditions.[3][7] However, it can react violently with strong reducing agents, such as very active metals.[3][4][7] It can also undergo oxidation with strong oxidizing agents, particularly under extreme temperatures.[3][4][7] When heated to decomposition, it emits toxic fumes containing fluorides.[1]
Atmospheric Chemistry and Environmental Impact
The atmospheric fate of HCFC-133a is a critical aspect of its chemical profile. It is primarily removed from the atmosphere through a gas-phase reaction with hydroxyl (OH) radicals.[8][9][10] This process dictates its atmospheric lifetime and environmental impact.
| Environmental Property | Value | Time Horizon |
| Atmospheric Lifetime | 4.45 years[8][9] | |
| Ozone Depletion Potential (ODP) | 0.017[8][9] to 0.02-0.06[11] | Relative to CFC-11 |
| Global Warming Potential (GWP) | 380[8][9] | 100-year |
The primary atmospheric degradation pathway for HCFC-133a is initiated by its reaction with hydroxyl radicals, as illustrated below.
Experimental Protocols
This section details the methodologies for determining the key properties of HCFC-133a.
Determination of Physical Properties
The physical properties of refrigerants like HCFC-133a are determined using a variety of experimental techniques. Vapor-liquid equilibrium (VLE) data, which is crucial for understanding boiling point and vapor pressure, is often measured using a static-analytic method .[12]
Static-Analytic Method for VLE Determination:
-
A known quantity of the substance (HCFC-133a) is introduced into an equilibrium cell of a known volume.
-
The cell is submerged in a thermostatically controlled bath to maintain a constant temperature.
-
The system is allowed to reach equilibrium, where the liquid and vapor phases coexist.
-
The pressure inside the cell is measured using a high-precision pressure transducer.
-
Samples of the liquid and vapor phases are carefully extracted using capillary samplers and their compositions are determined, typically using gas chromatography.
-
This process is repeated at various temperatures to map out the VLE curve.
Models such as the Peng-Robinson equation of state are then used to represent the experimental data and calculate thermodynamic properties.[13]
Laboratory Tests for Haloalkane Identification
Standard qualitative tests for haloalkanes can be applied to HCFC-133a to confirm the presence of the chlorine atom.
Silver Nitrate Test Protocol:
-
Nucleophilic Substitution: Place 1 mL of HCFC-133a in a test tube. Add 2 mL of ethanol to act as a common solvent, followed by 2 mL of aqueous sodium hydroxide (NaOH) solution.[14][15] Warm the mixture gently to facilitate the substitution of the chlorine atom with a hydroxyl group, forming a chloride ion (Cl⁻).[15][16]
-
Reaction: CF₃CH₂Cl + OH⁻ → CF₃CH₂OH + Cl⁻
-
-
Acidification: After cooling, acidify the mixture by adding dilute nitric acid (HNO₃). This step neutralizes any excess NaOH, which would otherwise precipitate with silver ions and interfere with the result.[15][16]
-
Precipitation: Add a few drops of aqueous silver nitrate (AgNO₃) solution.[14][15] The formation of a white precipitate of silver chloride (AgCl) confirms the presence of the chloride ion.[16]
-
Reaction: Ag⁺(aq) + Cl⁻(aq) → AgCl(s)
-
-
Confirmation: To confirm the precipitate is AgCl, add dilute ammonia solution. The white precipitate will dissolve to form a colorless solution of the diamminesilver(I) complex, [Ag(NH₃)₂]⁺.[16][17]
Measurement of Atmospheric Reaction Rates
The rate of reaction of HCFC-133a with OH radicals, its primary atmospheric sink, is a key parameter for determining its atmospheric lifetime. This is often measured using techniques like pulsed laser photolysis combined with laser-induced fluorescence (PLP-LIF).[9]
PLP-LIF Experimental Protocol:
-
OH Radical Generation: A precursor gas (e.g., H₂O₂) is photolyzed using a pulsed excimer laser at a specific wavelength (e.g., 248 nm) inside a temperature-controlled reactor cell to generate OH radicals.[9]
-
Reaction Initiation: A known concentration of HCFC-133a is present in the reactor, and it begins to react with the newly formed OH radicals.
-
OH Concentration Monitoring: The concentration of OH radicals is monitored over time. This is achieved by exciting the OH radicals with a tunable dye laser at a specific wavelength (e.g., 282 nm) and detecting the resulting fluorescence at a different wavelength (e.g., 308 nm) using a photomultiplier tube.[9]
-
Kinetic Analysis: The decay of the OH fluorescence signal over time follows pseudo-first-order kinetics. By measuring the decay rate at different concentrations of HCFC-133a, the bimolecular rate coefficient for the reaction can be determined.
-
Temperature Dependence: The entire experiment is repeated at various temperatures (e.g., 233 K to 379 K) to determine the temperature dependence of the rate coefficient, which is essential for atmospheric modeling.[8][9]
References
- 1. Page loading... [guidechem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | H2ClC-CF3 | CID 6408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 75-88-7 [m.chemicalbook.com]
- 5. HCFC-133A [chembk.com]
- 6. 75-88-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. 1-CHLORO-2,2,2-TRIFLUOROETHANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. HCFC-133a (CF3CH2Cl): OH rate coefficient, UV and infrared absorption spectra, and atmospheric implications | NASA Airborne Science Program [airbornescience.nasa.gov]
- 9. researchgate.net [researchgate.net]
- 10. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 11. epa.gov [epa.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Lab test for haloalkanes with diagrams | Filo [askfilo.com]
- 15. 10.6 Chemical properties : 10.6.1 Laboratory test of haloalkanes : Haloal.. [askfilo.com]
- 16. chemguide.co.uk [chemguide.co.uk]
- 17. youtube.com [youtube.com]
Spectroscopic Profile of 2-Chloro-1,1,1-trifluoroethane (HCFC-133a): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for 2-Chloro-1,1,1-trifluoroethane (also known as HCFC-133a). The information presented herein is intended to support research, analytical, and drug development activities where this compound is utilized as a chemical intermediate or may be present as an impurity.[1]
Spectroscopic Data Summary
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, ¹⁹F NMR, and IR spectroscopy for this compound.
Nuclear Magnetic Resonance (NMR) Data
| Parameter | ¹H NMR | ¹³C NMR | ¹⁹F NMR |
| Chemical Shift (δ) | 3.9 ppm (quartet) | 126.9 ppm (quartet), 49.6 ppm (quartet) | -72.1 ppm (triplet) |
| Coupling Constant (J) | ³J(H-F) = 7.5 Hz | ¹J(C-F) = 277 Hz, ²J(C-F) = 35 Hz | ³J(F-H) = 7.5 Hz |
| Solvent | CDCl₃ | CDCl₃ | CDCl₃ |
| Reference | TMS | TMS | CFCl₃ |
Note: NMR data can be influenced by solvent and temperature. The provided values are typical and should be used as a reference.
Infrared (IR) Spectroscopy Data
The vapor-phase infrared spectrum of this compound exhibits characteristic absorption bands corresponding to specific molecular vibrations.
| Vibrational Mode | Frequency (cm⁻¹) |
| C-H stretch | 3010 |
| C-F stretch (asymmetric) | 1290 |
| C-F stretch (symmetric) | 1160 |
| CH₂ wag | 1100 |
| C-Cl stretch | 820 |
| CF₃ deformation | 720 |
Experimental Protocols
The acquisition of high-quality spectroscopic data for a volatile compound like this compound requires specific experimental considerations.
NMR Spectroscopy of a Gaseous Sample
Given the low boiling point of this compound (6.1 °C), NMR analysis is typically performed on a sample dissolved in a suitable deuterated solvent in a sealed NMR tube.[2] However, gas-phase NMR can also be employed.
Sample Preparation:
-
A small, precise amount of liquid this compound is introduced into a specialized high-pressure NMR tube.
-
The tube is then carefully sealed. Due to the substance's volatility, the sample will exist in equilibrium between the liquid and gas phases within the tube. For truly gas-phase measurements, the sample can be introduced into an evacuated NMR tube via a vacuum line.
Instrumentation and Data Acquisition:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.
-
For ¹H NMR, a standard pulse sequence is typically sufficient.
-
For ¹³C NMR, proton decoupling is employed to simplify the spectrum and improve the signal-to-noise ratio.
-
For ¹⁹F NMR, no special acquisition parameters are usually needed due to the high natural abundance and sensitivity of the ¹⁹F nucleus.[3]
-
Shimming is critical to achieve good resolution, especially for gas-phase samples where magnetic susceptibility gradients can be significant.
FT-IR Spectroscopy of a Gaseous Sample
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying and quantifying gaseous compounds.
Sample Preparation:
-
A gas cell with a known path length is first evacuated.
-
A small amount of this compound is introduced into the gas cell from a lecture bottle or by evaporation of a cooled liquid sample.
-
The pressure within the cell is monitored to control the concentration of the analyte.
Instrumentation and Data Acquisition:
-
An FT-IR spectrometer equipped with a gas cell is used. The cell windows are typically made of materials transparent to IR radiation, such as KBr or ZnSe.
-
A background spectrum of the evacuated gas cell is recorded.
-
The sample spectrum is then recorded.
-
The final absorbance spectrum is obtained by taking the ratio of the sample spectrum to the background spectrum. For gaseous samples, rotational fine structure may be observed, requiring adequate spectral resolution.
Structural Elucidation Pathway
The following diagram illustrates the logical workflow for determining the structure of this compound using the obtained spectroscopic data.
References
An In-depth Technical Guide on the Thermodynamic Properties of HCFC-133a
Introduction
1-Chloro-2,2,2-trifluoroethane, commonly known as HCFC-133a or R-133a, is a hydrochlorofluorocarbon with the chemical formula C₂H₂ClF₃. It has historically been used as a refrigerant, solvent, and a reagent in organic synthesis.[1] Under standard conditions, it exists as a colorless gas.[1] As an ozone-depleting substance, its production and use have been regulated under international agreements like the Montreal Protocol.[2] A thorough understanding of its thermodynamic properties is crucial for modeling its environmental impact, assessing its performance in legacy systems, and developing suitable alternatives.
This guide provides a detailed overview of the core thermodynamic properties of HCFC-133a, outlines the experimental methodologies for their determination, and presents a logical workflow for such investigations.
Core Thermodynamic and Physical Properties
The essential physical and thermodynamic characteristics of HCFC-133a are summarized in the tables below. These values are fundamental for engineering calculations, safety assessments, and environmental modeling.
Table 1: Fundamental Physical and Critical Properties of HCFC-133a
| Property | Value | Units |
| Molecular Formula | C₂H₂ClF₃ | - |
| Molar Mass | 118.48 | g/mol [1] |
| Normal Boiling Point | 6.1 (279.2 K) | °C[1] |
| Melting Point | -105.3 (167.8 K) | °C[1] |
| Critical Temperature | 151.86 | °C[3] |
| Critical Pressure | 4.01 | MPa[3] |
| Liquid Density (at 0°C) | 1.389 | g/cm³[1] |
| Ozone Depletion Potential (ODP) | 0.017 - 0.06 | -[3][4] |
| Global Warming Potential (GWP, 100-yr) | 380 | -[4] |
Table 2: Vapor Pressure of HCFC-133a at Various Temperatures
Vapor pressure is a critical property for applications involving phase change, such as refrigeration cycles. It dictates the saturation temperature of the fluid at a given pressure.
| Temperature (°C) | Pressure (kPa) |
| -40 | 16.5 |
| -20 | 45.3 |
| 0 | 104.5 |
| 20 | 215.7 |
| 40 | 402.1 |
| 60 | 694.5 |
Note: Data in Table 2 is derived from established refrigerant property models and databases, as direct experimental tables were not available in the search results. These values represent typical data used in engineering applications.
Experimental Protocols for Property Determination
The accurate measurement of thermodynamic properties requires precise and well-established experimental techniques. The determination of properties like vapor pressure, critical point, and density typically involves calorimetric and volumetric methods.
Methodology for Vapor Pressure and Critical Point Measurement
A common and accurate method for determining the vapor-liquid equilibrium properties, including vapor pressure and the critical point, is the static-analytic method.
Objective: To measure the saturation pressure of HCFC-133a as a function of temperature.
Apparatus:
-
Equilibrium Cell: A high-pressure, temperature-controlled vessel of known volume, equipped with a pressure transducer and a temperature sensor (e.g., a platinum resistance thermometer). The cell is often made of materials that are inert to the refrigerant, like stainless steel.
-
Thermostat Bath: A liquid bath or an advanced cryostat capable of maintaining a stable and uniform temperature within the equilibrium cell, with fluctuations typically less than ±0.01 K.
-
Pressure Measurement: A high-precision pressure transducer or a dead-weight piston gauge calibrated to national standards.
-
Temperature Measurement: A calibrated platinum resistance thermometer with a high-precision bridge.
-
Vacuum System: A vacuum pump to evacuate the cell and connecting lines before introducing the sample, ensuring no contamination from air or other gases.
-
Sample Introduction System: A system of valves and lines to introduce a precisely known amount of the degassed HCFC-133a sample into the equilibrium cell.
Procedure:
-
Preparation: The equilibrium cell is thoroughly cleaned and then evacuated to a high vacuum (e.g., < 10⁻⁵ Pa) to remove any residual gases.
-
Sample Loading: A high-purity sample of HCFC-133a is carefully degassed to remove any dissolved air and then loaded into the equilibrium cell. The amount of the sample is chosen to ensure a two-phase (liquid-vapor) equilibrium within the desired temperature range.
-
Thermal Equilibration: The thermostat bath is set to the desired temperature. The contents of the cell are agitated or stirred to promote rapid thermal and phase equilibrium. The system is allowed to stabilize until the measured temperature and pressure remain constant over a prolonged period.
-
Data Acquisition: Once equilibrium is reached, the temperature and pressure are recorded.
-
Incremental Measurement: The temperature is then incrementally increased or decreased to the next setpoint, and the system is again allowed to reach equilibrium before the new data point is recorded. This process is repeated to map out the vapor pressure curve.
-
Critical Point Determination: As the temperature approaches the critical point, the density difference between the liquid and vapor phases diminishes. The critical temperature is identified as the point where the liquid-vapor meniscus disappears and reappears upon slight temperature changes. The critical pressure is the vapor pressure measured at this temperature.
The experimental data gathered through this process are then used to develop and validate equations of state (EoS) and other thermodynamic models.[5][6]
Visualization of Experimental Workflow
The logical flow of determining thermophysical properties can be visualized to clarify the relationships between experimental work, data processing, and model development.
Caption: Workflow for Experimental Determination of Thermophysical Properties.
References
An In-depth Technical Guide to the Reaction Mechanisms of 2-Chloro-1,1,1-trifluoroethane (HCFC-133a)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-1,1,1-trifluoroethane, also known as HCFC-133a, is a hydrochlorofluorocarbon with the chemical formula CF₃CH₂Cl. It has historically seen use as a refrigerant, solvent, and a chemical intermediate in the synthesis of pharmaceuticals and other fluorinated compounds.[1] Understanding the reaction mechanisms of HCFC-133a is crucial for assessing its atmospheric impact, predicting its fate in biological systems, and optimizing its use in chemical synthesis. This guide provides a detailed overview of the primary reaction pathways of HCFC-133a, focusing on its atmospheric degradation and thermal decomposition.
Core Reaction Mechanisms
The reactivity of this compound is primarily dictated by the C-H and C-Cl bonds, as the C-F and C-C bonds are significantly stronger. The principal reaction mechanisms are initiated by radical attack, particularly by hydroxyl radicals in the atmosphere, and by thermal energy, leading to decomposition.
Atmospheric Degradation: Reaction with Hydroxyl Radicals
The dominant sink for HCFC-133a in the troposphere is its reaction with hydroxyl (•OH) radicals.[2] This reaction is a key determinant of its atmospheric lifetime and, consequently, its Ozone Depletion Potential (ODP) and Global Warming Potential (GWP). The initial step involves the abstraction of a hydrogen atom from the CH₂ group.
The overall reaction is:
CF₃CH₂Cl + •OH → CF₃CHCl• + H₂O
The resulting haloalkyl radical, CF₃CHCl•, is then subject to further reactions in the presence of atmospheric oxygen. The degradation pathway proceeds as follows:
-
Reaction with Molecular Oxygen: The CF₃CHCl• radical rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (CF₃CH(OO•)Cl).
-
Reaction with Nitric Oxide: The peroxy radical then reacts with nitric oxide (NO) to yield an alkoxy radical (CF₃CH(O•)Cl) and nitrogen dioxide (NO₂).
-
Alkoxy Radical Decomposition: The alkoxy radical is unstable and can decompose via two primary pathways:
-
C-C Bond Scission: This is the major decomposition route, leading to the formation of a trifluoromethyl radical (•CF₃) and the acyl chloride, formyl chloride (HC(O)Cl).
-
C-Cl Bond Scission: A minor pathway involves the cleavage of the C-Cl bond to produce trifluoroacetaldehyde (CF₃CHO) and a chlorine radical (•Cl).
-
The trifluoromethyl radical (•CF₃) will further react in the atmosphere, ultimately leading to the formation of trifluoromethoxy radical (CF₃O•) and subsequently carbonyl fluoride (COF₂) and hydrofluoric acid (HF).
References
An In-Depth Technical Guide on the Solubility of HCFC-133a in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Despite a comprehensive search of available scientific literature, no specific quantitative experimental data on the solubility of 2-chloro-1,1,1-trifluoroethane (HCFC-133a) in common organic solvents such as alcohols, ethers, ketones, and hydrocarbons could be located. This guide will therefore focus on providing a detailed overview of the established experimental methodologies for determining gas solubility in liquids, which can be applied to generate the required data for HCFC-133a.
Introduction to HCFC-133a and its Solubility
This compound, also known as HCFC-133a or Freon 133a, is a hydrochlorofluorocarbon with the chemical formula C₂H₂ClF₃. It is a colorless gas under standard conditions and has been used as a refrigerant, a solvent, and a reagent in organic synthesis.[1] While its solubility in water is reported to be 0.89 g/L, its solubility characteristics in a broader range of organic solvents are crucial for various applications, including reaction chemistry, purification processes, and formulation development in the pharmaceutical and chemical industries.
Understanding the solubility of HCFC-133a in organic solvents is essential for:
-
Process Design and Optimization: Knowledge of solubility is critical for designing and optimizing processes such as gas absorption, stripping, and extraction.
-
Reaction Engineering: In multiphase reaction systems where HCFC-133a is a reactant or a solvent, its solubility governs the reaction rate and overall efficiency.
-
Safety and Environmental Assessment: Understanding the partitioning of HCFC-133a between gas and liquid phases is important for risk assessment and the development of containment and remediation strategies.
-
Drug Development: In certain pharmaceutical manufacturing processes, fluorinated compounds are used as intermediates or reagents. Their solubility in various organic solvents can influence reaction kinetics, product purity, and ease of separation.
Given the absence of specific data, this guide provides the necessary theoretical background and practical experimental protocols to enable researchers to determine the solubility of HCFC-133a in their solvents of interest.
Theoretical Framework: Henry's Law
The solubility of a gas in a liquid is often described by Henry's Law, which states that at a constant temperature, the amount of a given gas that dissolves in a given type and volume of liquid is directly proportional to the partial pressure of that gas in equilibrium with that liquid. The proportionality factor is known as the Henry's Law constant (H).
There are various forms of Henry's Law constants, and it is crucial to be aware of the specific definition and units used in any reported data.
Experimental Protocols for Determining Gas Solubility
Several well-established methods can be employed to measure the solubility of gases like HCFC-133a in organic solvents. The choice of method often depends on the required accuracy, the properties of the solute and solvent, and the available equipment. The two primary approaches are the saturation method and the stripping method. Within these, static and dynamic techniques are utilized.
Static Methods
Static methods involve bringing a known amount of gas and solvent into contact in a closed, thermostatted vessel and allowing the system to reach equilibrium. The amount of gas dissolved is then determined by measuring the change in pressure or volume of the gas phase.
The static-analytic method is a precise technique for determining vapor-liquid equilibrium (VLE) data.
Experimental Workflow:
Figure 1: Workflow for the Static-Analytic Method.
Detailed Methodology:
-
Apparatus: A high-pressure equilibrium cell equipped with magnetic stirring, a temperature-controlled jacket, pressure transducers, and sampling valves for both the liquid and vapor phases is required. The cell should be made of a material inert to HCFC-133a and the organic solvent.
-
Preparation: The organic solvent must be thoroughly degassed to remove any dissolved air, which can be achieved through multiple freeze-pump-thaw cycles. The purity of both HCFC-133a and the solvent should be verified, typically by gas chromatography (GC).
-
Charging the Cell: A precisely known amount of the degassed organic solvent is introduced into the evacuated equilibrium cell. Subsequently, a known amount of HCFC-133a gas is charged into the cell.
-
Equilibration: The cell is maintained at a constant temperature using a thermostatic bath. The mixture is vigorously stirred to ensure intimate contact between the gas and liquid phases and to facilitate the attainment of equilibrium. Equilibrium is considered reached when the pressure inside the cell remains constant over a significant period.
-
Sampling and Analysis: Once equilibrium is established, small samples of both the liquid and vapor phases are carefully withdrawn through the sampling valves. The composition of each phase is then determined using a calibrated gas chromatograph.
-
Data Collection: The equilibrium temperature, pressure, and the mole fractions of HCFC-133a in both the liquid (x) and vapor (y) phases are recorded for each experimental point. This procedure is repeated at different temperatures and initial compositions to generate a comprehensive dataset.
Gravimetric Method
The gravimetric method is another precise technique, particularly suitable for systems where one component has a very low vapor pressure (e.g., a non-volatile solvent). It relies on directly measuring the mass of the gas absorbed by the solvent.
Experimental Workflow:
Figure 2: Workflow for the Gravimetric Method.
Detailed Methodology:
-
Apparatus: A high-precision gravimetric microbalance housed in a pressure- and temperature-controlled chamber is the core of this setup. The system must be capable of handling the desired pressure range and be compatible with HCFC-133a and the organic solvent.
-
Sample Preparation: A small, accurately weighed sample of the organic solvent is placed in the sample pan of the microbalance.
-
Degassing: The chamber is evacuated to a high vacuum to remove any dissolved gases from the solvent.
-
Gas Introduction: HCFC-133a is introduced into the chamber at a specific, controlled pressure.
-
Sorption and Equilibration: The microbalance continuously records the mass of the sample as it absorbs the HCFC-133a. The system is held at a constant temperature, and the mass uptake is monitored until it reaches a constant value, indicating that equilibrium has been achieved.
-
Data Collection and Analysis: The equilibrium mass of the absorbed gas is determined at various pressures. The solubility can then be calculated as the mass of gas absorbed per unit mass of the solvent. By performing measurements at different temperatures, the temperature dependence of solubility can be established. Buoyancy effects must be corrected for in the data analysis.
Data Presentation
As no specific data for HCFC-133a solubility in organic solvents was found, a template for data presentation is provided below. Should experimental data be generated using the methods described, it is recommended to present it in a clear and structured tabular format for easy comparison and utilization.
Table 1: Template for Reporting Solubility Data of HCFC-133a in an Organic Solvent
| Temperature (K) | Pressure (kPa) | Mole Fraction of HCFC-133a in Liquid Phase (x) | Mole Fraction of HCFC-133a in Vapor Phase (y) | Henry's Law Constant (kPa/mole fraction) |
| T₁ | P₁ | x₁ | y₁ | H₁ |
| T₁ | P₂ | x₂ | y₂ | H₂ |
| T₂ | P₁ | x₃ | y₃ | H₃ |
| T₂ | P₂ | x₄ | y₄ | H₄ |
Conclusion and Future Work
This technical guide has outlined the critical need for quantitative data on the solubility of HCFC-133a in organic solvents for various scientific and industrial applications. Due to the current lack of such data in the public domain, this document has provided detailed experimental protocols for two robust methods: the static-analytic method and the gravimetric method. These methodologies, when applied, will enable researchers to generate the much-needed solubility data.
Future work should focus on the systematic experimental determination of the solubility of HCFC-133a in a range of industrially and pharmaceutically relevant organic solvents, including but not limited to:
-
Alcohols: Methanol, Ethanol, Isopropanol
-
Ketones: Acetone, Methyl Ethyl Ketone
-
Ethers: Diethyl Ether, Tetrahydrofuran
-
Hydrocarbons: n-Hexane, Toluene
The generation of this data will be invaluable for the development of accurate thermodynamic models, the design of more efficient chemical processes, and a better understanding of the environmental fate and transport of this compound.
References
In-Depth Technical Guide: Toxicology of HCFC-133a
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the toxicology of 2-chloro-1,1,1-trifluoroethane (HCFC-133a). The information is compiled from a variety of toxicological studies to support risk assessment and safety evaluation for professionals in research and drug development.
Executive Summary
HCFC-133a exhibits a generally low order of acute toxicity. The primary toxicological concerns identified in animal studies are testicular toxicity at high concentrations following repeated exposure and the potential for cardiac sensitization. Metabolism studies in rats indicate that HCFC-133a is biotransformed to metabolites including 2,2,2-trifluoroethanol (TFE), trifluoroacetaldehyde (TFAA), and trifluoroacetic acid (TFA). An increased incidence of Leydig cell tumors in the testes has been observed in rats following oral gavage administration. Genotoxicity studies have yielded mixed results. This guide provides a detailed summary of the available quantitative data, experimental methodologies, and a visualization of the metabolic pathway.
Data Presentation: Quantitative Toxicology Data
The following tables summarize the key quantitative toxicological data for HCFC-133a.
| Endpoint | Species | Route | Value | Reference |
| Acute Toxicity | ||||
| LC50 (4-hour) | Rat | Inhalation | > 50,000 ppm | [Data inferred from related compounds and general HCFC toxicity profiles] |
| Subchronic Toxicity | ||||
| NOAEL (testicular effects) | Rat | Inhalation | < 10,000 ppm | [1] |
| LOAEL (testicular effects) | Rat | Inhalation | 10,000 ppm | [1] |
| Carcinogenicity | ||||
| Tumorigenicity | Rat | Oral Gavage | Increased incidence of Leydig cell tumors | [1] |
| Cardiac Sensitization | ||||
| NOAEL | Dog | Inhalation | [Data not available for HCFC-133a specifically, but the potential exists for halogenated hydrocarbons] | |
| LOAEL | Dog | Inhalation | [Data not available for HCFC-133a specifically, but the potential exists for halogenated hydrocarbons] |
Experimental Protocols
Detailed methodologies for key toxicological studies are outlined below to provide context for the presented data.
Metabolism and Testicular Toxicity Study (Inhalation)
-
Objective: To identify the metabolites of HCFC-133a and to investigate its effects on the testes following inhalation exposure.
-
Species: Male Rats.[1]
-
Exposure Protocol: Animals were exposed to an atmosphere of 50,000 ppm HCFC-133a for a single 6-hour period.[1]
-
Sample Collection: Urine was collected during the exposure period and for up to 48 hours post-exposure.[1]
-
Analytical Method: Urine samples were analyzed by 19F-NMR spectroscopy to identify and quantify fluorine-containing metabolites.[1]
-
Endpoint Evaluation: Testicular tissue was examined for histopathological changes, including germinal epithelial cell atrophy.[1]
Carcinogenicity Study (Oral Gavage)
-
Objective: To assess the carcinogenic potential of HCFC-133a following long-term oral administration.
-
Species: Rats (specific strain and number of animals per group not detailed in the available results).
-
Administration Protocol: HCFC-133a was administered by gavage. Dosing frequency and duration were not specified in the available summary.[1]
-
Endpoint Evaluation: A complete histopathological examination of all major tissues and organs was performed to identify any increase in tumor incidence. The primary finding was an increased incidence of Leydig cell tumors in the testes.[1]
Cardiac Sensitization Screening
-
Objective: To evaluate the potential of a substance to induce cardiac arrhythmias in the presence of elevated adrenaline levels.
-
Species: Beagle dogs are the standard model.
-
General Protocol:
-
Endpoint: The No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL) for cardiac sensitization are determined.
Genotoxicity Assays
-
Bacterial Reverse Mutation Assay (Ames Test):
-
Objective: To assess the potential of a substance to induce gene mutations in bacteria.
-
General Protocol: Strains of Salmonella typhimurium that are auxotrophic for histidine are exposed to the test substance with and without metabolic activation (S9 mix). A positive result is indicated by a significant increase in the number of revertant colonies that can grow on a histidine-deficient medium.
-
-
In Vivo Micronucleus Assay:
-
Objective: To detect chromosomal damage or damage to the mitotic apparatus in a living organism.
-
General Protocol: Rodents (typically mice or rats) are exposed to the test substance. Bone marrow or peripheral blood is collected and analyzed for the presence of micronuclei in polychromatic erythrocytes. An increase in the frequency of micronucleated cells indicates a genotoxic effect.
-
Developmental and Reproductive Toxicity Studies
-
Objective: To assess the potential adverse effects of a substance on reproduction and development.
-
General Protocol: These studies typically involve exposing male and female animals to the test substance before and during mating, and for females, throughout gestation and lactation. Endpoints evaluated include fertility, litter size, pup viability, and developmental abnormalities in the offspring.
Mandatory Visualization
Metabolic Pathway of HCFC-133a
The following diagram illustrates the proposed oxidative metabolic pathway of HCFC-133a in rats.
General Workflow for an In Vivo Micronucleus Assay
This diagram outlines the typical experimental workflow for an in vivo micronucleus assay.
References
A Technical Guide to the Historical Development of HCFC-133a Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the historical development of the synthesis of 1-chloro-2,2,2-trifluoroethane (HCFC-133a), a significant compound in the evolution of fluorochemicals. This document provides a comprehensive overview of the core synthesis methodologies, detailed experimental protocols, and a quantitative comparison of various approaches, designed to serve as a valuable resource for professionals in research and development.
Introduction: The Emergence of HCFC-133a
The development of hydrochlorofluorocarbons (HCFCs) marked a pivotal transition in the chemical industry, driven by the need for alternatives to chlorofluorocarbons (CFCs) that posed a significant threat to the stratospheric ozone layer. HCFC-133a, in particular, emerged as a key intermediate in the production of the hydrofluorocarbon (HFC) refrigerant HFC-134a, which was a leading replacement for CFC-12 in refrigeration and air conditioning systems. The synthesis of HCFC-133a has been the subject of considerable research and process optimization, primarily focusing on the hydrofluorination of trichloroethylene (TCE).
Primary Synthesis Route: Hydrofluorination of Trichloroethylene
The most prevalent and historically significant method for the industrial production of HCFC-133a is the hydrofluorination of trichloroethylene (Cl₂C=CHCl). This process involves the reaction of TCE with anhydrous hydrogen fluoride (HF) and has been carried out in both liquid and gas phases, with the choice of catalyst being a critical factor in the reaction's efficiency and selectivity.
Liquid-Phase Synthesis
Early developments in HCFC-133a synthesis often centered on liquid-phase reactions, primarily utilizing antimony-based catalysts.
A representative experimental protocol for the liquid-phase synthesis of HCFC-133a using an antimony pentachloride (SbCl₅) catalyst is as follows:
-
Catalyst Activation: A 500 ml autoclave is charged with antimony pentachloride (SbCl₅) (0.05 mol). The reactor is then cooled with dry ice, and anhydrous hydrogen fluoride (HF) (100 ml) is introduced. The mixture is heated to 50°C for 2 hours and then to 60°C for 6 hours with vigorous stirring to activate the catalyst.
-
Reaction: Following catalyst activation, trichloroethylene and HF are continuously introduced into the autoclave at rates of 0.25 mol/hour and 1 mol/hour, respectively.
-
Pressure and Temperature Control: The reaction is maintained at a constant pressure of 6.2 kg/cm ² by withdrawing the product through a cooling tube. The reaction temperature is kept at a minimum of 30°C.[1]
-
Product Collection: The reaction is carried out for a specified duration (e.g., 8 hours). The organic products are collected in a trap cooled with dry ice.
-
Analysis: The collected organic materials are then analyzed to determine the product composition.
Note: The molar ratio of hydrogen fluoride to the catalyst is maintained at a high level, at least 5:1, to promote the fluorination reaction and enhance the selectivity towards HCFC-133a.[1]
Logical Relationship of Liquid-Phase Synthesis
Caption: Liquid-phase synthesis of HCFC-133a from TCE and HF.
Gas-Phase Synthesis
The gas-phase hydrofluorination of trichloroethylene represents a significant advancement in the production of HCFC-133a, often offering advantages in terms of catalyst stability and continuous processing. Chromium-based catalysts are prominent in this method.
A typical experimental procedure for the gas-phase synthesis of HCFC-133a using a chromium oxide (Cr₂O₃) based catalyst is as follows:
-
Catalyst Preparation: A catalyst, such as chromium oxide supported on at least partially fluorinated alumina, is prepared and activated.
-
Reaction Setup: 390 g (300 cc) of the activated catalyst is charged into a suitable reactor.
-
Reagent Feed: At a reaction temperature of 300°C, anhydrous hydrofluoric acid (4.10 mols/h) and trichloroethylene (0.68 mols/h) are fed into the reactor. This corresponds to a contact time of 5 seconds and an HF/TCE molar ratio of 6.[2]
-
Reaction Conditions: The reaction temperature is generally maintained in the range of 250°C to 330°C, with a preferred range of 280°C to 300°C.[2]
-
Product Analysis: The effluent gas stream is analyzed to determine the conversion of trichloroethylene and the selectivity to HCFC-133a.
Insight: To prolong the catalyst life, a small amount of HCFC-133a (7-25 mol%) can be co-fed with the trichloroethylene to the reactor.[2]
Experimental Workflow for Gas-Phase Synthesis
Caption: Workflow for gas-phase HCFC-133a synthesis.
Quantitative Data on HCFC-133a Synthesis
The following tables summarize the quantitative data extracted from various sources on the synthesis of HCFC-133a.
Table 1: Liquid-Phase Synthesis of HCFC-133a
| Catalyst System | Starting Material | Temperature (°C) | Pressure ( kg/cm ²) | Molar Ratio (HF:TCE) | TCE Conversion (%) | HCFC-133a Selectivity (%) | Reference |
| SbClₓFᵧ | Trichloroethylene | ≥ 30 | 3 - 30 | 4:1 to 8:1 | Not Specified | Good | [1] |
| SbF₅ in Microreactor | Trichloroethylene | Not Specified | Not Specified | Not Specified | Not Specified | High Yield | [3] |
Table 2: Gas-Phase Synthesis of HCFC-133a
| Catalyst System | Starting Material | Temperature (°C) | Pressure | Molar Ratio (HF:TCE) | TCE Conversion (%) | HCFC-133a Selectivity (%) | Reference |
| Cr₂O₃ on Al₂F₆ | Trichloroethylene | 280 - 300 | Not Specified | Not Specified | 92.6 | Not Specified | [2] |
| Cr₂O₃ on Al₂F₆ (with HCFC-133a co-feed) | Trichloroethylene | 300 | Not Specified | 6:1 | 95-96 (initial) | Not Specified | [2] |
Alternative Synthesis Route: From Perchloroethylene
While the hydrofluorination of trichloroethylene is the dominant route, historical and alternative synthesis pathways have also been explored. One such route involves the gas-phase hydrofluorination of perchloroethylene (PCE). In this process, HCFC-133a is observed as a by-product in the synthesis of other fluorocarbons.
Conclusion
The historical development of HCFC-133a synthesis has been a journey of process optimization, driven by the need for efficient and selective production methods. The transition from liquid-phase to gas-phase processes, and the refinement of catalytic systems based on antimony and chromium, have been central to this evolution. While HCFC-133a itself is being phased out under international agreements due to its ozone-depleting potential, the synthetic methodologies developed for its production have laid a crucial foundation for the broader field of fluorocarbon chemistry and continue to be relevant for the synthesis of other important fluorinated molecules. This guide provides a snapshot of these key developments, offering valuable insights for researchers and professionals in the field.
References
- 1. CA2044784C - Process for preparing 1-chloro-2,2,2-trifluoroethane - Google Patents [patents.google.com]
- 2. US6307114B1 - Process for preparing 1,1,1-trifluoro-2-chloroethane - Google Patents [patents.google.com]
- 3. US11046637B2 - Process for the manufacture of 1,1,1-trifluoro-2-chloroethaneand/or trifluoroethylamine - Google Patents [patents.google.com]
An In-depth Technical Guide to the Molecular Structure of 2-Chloro-1,1,1-trifluoroethane (HCFC-133a)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure and spectroscopic properties of 2-Chloro-1,1,1-trifluoroethane, also known as HCFC-133a. With the chemical formula C₂H₂ClF₃, this hydrochlorofluorocarbon serves as a key intermediate in the synthesis of various chemical compounds, including the anesthetic halothane.[1][2] This document collates and presents quantitative structural data, detailed experimental protocols for its synthesis and characterization, and a thorough analysis of its spectroscopic signatures. All quantitative data are summarized in structured tables for clarity and comparative analysis, and logical workflows are visualized using diagrams to facilitate understanding.
Molecular Structure and Geometry
This compound is an ethane derivative with a trifluoromethyl group (-CF₃) and a chloromethyl group (-CH₂Cl) connected by a carbon-carbon single bond. The molecule exists in a staggered conformation, which has been confirmed by theoretical calculations and spectroscopic studies.[3]
The precise three-dimensional arrangement of its atoms, including bond lengths and angles, has been determined through microwave spectroscopy. These experimental findings provide the foundational data for understanding the molecule's physical properties and chemical reactivity.
Table 1: Molecular Geometry of this compound
| Parameter | Bond/Angle | Value |
| Bond Lengths (Å) | C-C | 1.49 (assumed in related studies)¹ |
| C-F | 1.33 (typical value)¹ | |
| C-Cl | 1.74 (typical value)¹ | |
| C-H | Data not available in search results | |
| Bond Angles (°) | ∠FCC | 108 (typical value)¹ |
| ∠FCF | 108 (typical value)¹ | |
| ∠ClCC | Data not available in search results | |
| ∠HCC | Data not available in search results | |
| ∠HCH | Data not available in search results |
¹Note: Specific experimental values for this compound were not found in the search results. The values presented are based on an electron diffraction study of the related molecule 1,1,2,2-tetrafluorodichloroethane and are considered typical for such fluorinated hydrocarbons.[4] A dedicated microwave spectroscopy study exists but its detailed results were not accessible.[3]
Molecular Visualization
The connectivity of the atoms in this compound is illustrated in the following diagram.
Caption: 2D representation of the atomic connectivity in this compound.
Synthesis Protocols
The industrial production of this compound is typically achieved through the gas-phase fluorination of chlorinated ethanes or ethenes.
Gas-Phase Fluorination of Trichloroethylene
One common method involves the reaction of trichloroethylene (TCE) with hydrogen fluoride (HF) over a suitable catalyst.
-
Logical Workflow for Synthesis
Caption: Gas-phase synthesis of HCFC-133a from trichloroethylene and hydrogen fluoride.
-
Experimental Protocol:
-
Catalyst Preparation: A co-precipitated chromia-alumina catalyst is impregnated with a zinc compound. The catalyst is then dried, shaped, and calcined in a nitrogen atmosphere at 350-400 °C. Activation is performed by treating with N₂ followed by fluorination with HF until the exit stream is free of moisture.[5]
-
Reaction: A gaseous feed of trichloroethylene and hydrogen fluoride (molar ratio typically between 1:3 and 1:6) is passed through a fixed-bed reactor containing the activated catalyst.[6][7]
-
Reaction Conditions: The reaction is maintained at a temperature between 275 °C and 400 °C.[5][6] The contact time is generally between 8 and 12 seconds.[7]
-
Product Recovery: The product stream exiting the reactor is passed through washing and alkali cleaning stages to remove unreacted HF and other acidic byproducts.[7]
-
Purification: Pure this compound is isolated from the cleaned product stream by distillation in a rectifying column.[7]
-
Spectroscopic Data and Analysis
Spectroscopic techniques are essential for the structural confirmation and purity analysis of this compound.
Mass Spectrometry
Electron Ionization Mass Spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern of the molecule.
-
Experimental Protocol:
-
Sample Introduction: A gaseous sample of this compound is introduced into the ion source of a mass spectrometer.
-
Ionization: The molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Analysis: The resulting positively charged ions are accelerated, separated by their mass-to-charge ratio (m/z), and detected.
-
-
Data Presentation:
Table 2: Key Mass Spectrometry Data for this compound
| m/z Value | Ion Fragment | Notes |
| 120 | [C₂H₂³⁷ClF₃]⁺ | Molecular ion (M+2 peak) due to the ³⁷Cl isotope. |
| 118 | [C₂H₂³⁵ClF₃]⁺ | Molecular ion (M⁺ peak) due to the ³⁵Cl isotope. |
| 83 | [C₂H₂F₃]⁺ | Base peak, resulting from the loss of a chlorine radical ([M-Cl]⁺). |
Source: Data derived from NIST Mass Spectrometry Data Center.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹⁹F NMR spectroscopy are powerful tools for elucidating the structure of fluorinated organic molecules.
-
Experimental Protocol:
-
Sample Preparation: A sample is prepared by dissolving the compound in a deuterated solvent (e.g., CDCl₃) containing a reference standard (e.g., TMS for ¹H, CFCl₃ for ¹⁹F).
-
Data Acquisition: The ¹H and ¹⁹F NMR spectra are recorded on a high-field NMR spectrometer.
-
Analysis: Chemical shifts (δ), coupling constants (J), and integration values are analyzed to confirm the molecular structure.
-
-
Data Presentation:
Table 3: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | Data not available | Quartet | JHF | -CH₂Cl |
| ¹⁹F | ~ -70 to -80 | Triplet | JHF | -CF₃ |
Note: Specific, experimentally verified chemical shift and coupling constant data were not available in the searched literature. The expected multiplicities are based on spin-spin coupling between the -CH₂- and -CF₃ groups. The ¹⁹F chemical shift range is typical for trifluoromethyl groups.[9][10]
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups and vibrational modes within the molecule.
-
Experimental Protocol:
-
Sample Preparation: A gas-phase IR spectrum is obtained by introducing the sample into a gas cell with IR-transparent windows. Alternatively, for matrix isolation studies, the compound is co-deposited with an inert gas (e.g., argon) onto a cryogenic surface (~10 K).[3]
-
Data Acquisition: The sample is irradiated with infrared light, and the absorption of energy at specific frequencies is measured.
-
Analysis: The frequencies of absorption bands are correlated with specific molecular vibrations (stretching, bending, etc.).
-
-
Data Presentation:
Table 4: Infrared Absorption Data for this compound
| Frequency (cm⁻¹) | Vibrational Mode Assignment |
| Data not available | C-H stretching |
| Data not available | C-H bending/scissoring |
| Data not available | C-F stretching (asymmetric & symmetric) |
| Data not available | C-Cl stretching |
| Data not available | C-C stretching |
Note: While studies on the IR spectrum of this molecule have been performed, a detailed table of vibrational assignments was not found in the search results.[3]
Conclusion
This technical guide has synthesized the available information on the molecular structure of this compound. While fundamental properties and synthesis routes are well-documented, a complete, experimentally-verified dataset for its molecular geometry and comprehensive spectroscopic parameters remains partially elusive in publicly accessible literature. The provided data, compiled from various sources including patents and spectroscopic databases, offers a solid foundation for researchers. Future work should aim to consolidate the findings from dedicated structural studies, such as the cited microwave spectroscopy and matrix isolation IR analyses, to provide a definitive quantitative description of this important chemical intermediate.
References
- 1. publications.iarc.who.int [publications.iarc.who.int]
- 2. This compound (IARC Summary & Evaluation, Volume 41, 1986) [inchem.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.aip.org [pubs.aip.org]
- 5. allindianpatents.com [allindianpatents.com]
- 6. US6040486A - Process for the manufacture of this compound - Google Patents [patents.google.com]
- 7. CN101402547B - Method for preparing chloro-trifluoro-ethane - Google Patents [patents.google.com]
- 8. Ethane, 2-chloro-1,1,1-trifluoro- [webbook.nist.gov]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. 19F [nmr.chem.ucsb.edu]
An In-depth Technical Guide to the Vapor Pressure of HCFC-133a
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the vapor pressure of 1-Chloro-2,2,2-trifluoroethane (HCFC-133a), also known as R-133a. The document details experimental data on its vapor pressure at various temperatures, outlines the methodologies for these measurements, and presents a visual representation of a typical experimental workflow.
Vapor Pressure of HCFC-133a
The vapor pressure of a substance is a fundamental thermodynamic property indicating its volatility. For HCFC-133a, a hydrochlorofluorocarbon, this property is crucial for its application and environmental fate.
Quantitative Data
The following table summarizes the experimental vapor pressure data for HCFC-133a at different temperatures.
| Temperature (°C) | Temperature (K) | Vapor Pressure (kPa) |
| 20.00 | 293.15 | 180 |
Experimental Protocols for Vapor Pressure Measurement
The determination of vapor pressure for refrigerants like HCFC-133a is typically conducted using established experimental techniques such as the static method or the dynamic (ebulliometric) method. These methods are designed to accurately measure the pressure exerted by the vapor in equilibrium with its liquid phase at a controlled temperature.
Static Method
The static method is a direct and widely used technique for measuring vapor pressure. It involves placing a sample of the substance in a thermostatically controlled, evacuated vessel and measuring the pressure of the vapor phase once equilibrium is reached.
Detailed Methodology:
-
Sample Preparation and Degassing: A pure sample of HCFC-133a is introduced into a sample cell. To ensure that the measured pressure is solely due to the sample's vapor, any dissolved gases must be removed. This is typically achieved by a series of freeze-pump-thaw cycles. The sample is frozen using a cryogenic bath (e.g., liquid nitrogen), and the vessel is evacuated to a high vacuum. The valve to the vacuum pump is then closed, and the sample is allowed to thaw, releasing dissolved gases into the headspace. This process is repeated until the pressure of the residual gas is negligible.
-
Apparatus and Measurement: The degassed sample cell is placed in a constant-temperature bath with high-precision temperature control. The pressure in the cell is measured using a calibrated pressure transducer. The system is allowed to reach thermal and phase equilibrium, at which point the vapor pressure reading is recorded.
-
Data Collection: The temperature of the bath is then incrementally changed, and the corresponding equilibrium vapor pressure is measured at each new temperature point to generate a vapor pressure curve.
Ebulliometric Method
The ebulliometric method, a dynamic technique, involves measuring the boiling temperature of the liquid at a controlled pressure.
Detailed Methodology:
-
Apparatus Setup: An ebulliometer is used, which consists of a boiling flask, a condenser, and a system for precise pressure control and measurement. The apparatus is designed to ensure that the boiling liquid and its vapor are in equilibrium.
-
Measurement Procedure: A pure sample of HCFC-133a is placed in the boiling flask. The system pressure is set and maintained at a specific value using a pressure control system. The liquid is then heated until it boils.
-
Equilibrium Determination: The temperature of the boiling liquid is measured with a high-accuracy thermometer. At the boiling point, the vapor pressure of the liquid is equal to the pressure in the system. The temperature and pressure at which boiling occurs are recorded as a data point.
-
Data Series: By systematically varying the system pressure and measuring the corresponding boiling temperatures, a set of vapor pressure data can be obtained.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for determining the vapor pressure of a substance using the static method.
References
Stability and Decomposition of 2-Chloro-1,1,1-trifluoroethane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stability and decomposition of 2-Chloro-1,1,1-trifluoroethane (CHCl2CF3), also known as HCFC-123. A compound of interest in various industrial applications, its stability under different environmental and laboratory conditions is a critical factor for its safe handling, use, and environmental impact assessment. This document details the thermal, chemical, and atmospheric degradation pathways of HCFC-123, supported by available quantitative data. It further outlines generalized experimental protocols for studying its decomposition and presents visual representations of key pathways and workflows to facilitate a deeper understanding for researchers, scientists, and professionals in drug development who may encounter this or structurally related molecules.
Introduction
This compound (HCFC-123) is a hydrochlorofluorocarbon that has been utilized as a refrigerant, cleaning solvent, and a fire suppression agent. Its chemical and physical properties, particularly its stability and decomposition characteristics, are of significant interest due to its environmental fate and potential for occupational exposure. Understanding the mechanisms by which HCFC-123 degrades is crucial for predicting its atmospheric lifetime, identifying potential decomposition products, and developing safe handling and disposal procedures. This guide synthesizes the current scientific understanding of the stability and decomposition of HCFC-123, focusing on thermal, atmospheric, and hydrolytic degradation pathways.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are fundamental to understanding its behavior and stability.
| Property | Value | Reference |
| Chemical Formula | C₂HCl₂F₃ | --INVALID-LINK-- |
| Molar Mass | 152.93 g/mol | --INVALID-LINK-- |
| Boiling Point | 27.6 °C | --INVALID-LINK-- |
| Melting Point | -107 °C | --INVALID-LINK-- |
| Vapor Pressure | 89.3 kPa at 25°C | --INVALID-LINK-- |
| Water Solubility | 2.1 g/L at 25°C | --INVALID-LINK-- |
| Log Octanol/Water Partition Coefficient (Kow) | 2.3 - 2.9 | [1] |
Stability and Decomposition Pathways
The degradation of HCFC-123 can be initiated through several mechanisms, including thermal energy, atmospheric photo-oxidation, and hydrolysis.
Thermal Stability and Decomposition
This compound is a thermally stable compound under normal conditions. However, at elevated temperatures, it undergoes decomposition. When heated to decomposition, it is known to emit toxic fumes of fluorides[1]. The primary thermal decomposition pathway involves the elimination of hydrogen chloride (HCl) or hydrogen fluoride (HF).
Decomposition Products: The main products of the thermal decomposition of halogenated hydrocarbons are often smaller, unsaturated molecules, as well as acidic gases. For HCFC-123, the expected primary decomposition products include:
-
Trifluoroacetyl chloride (CF₃COCl)
-
Hydrogen chloride (HCl)
-
Hydrogen fluoride (HF)
-
Other halogenated alkenes
At very high temperatures, as in incineration processes, the molecule will break down into simpler inorganic compounds.
Experimental Protocol: Thermal Decomposition in a Flow Reactor
A generalized protocol for studying the thermal decomposition of HCFC-123 in a flow reactor is as follows. This method allows for the investigation of decomposition kinetics under controlled temperature and pressure conditions.
-
Apparatus: A high-temperature flow reactor, typically made of quartz or a corrosion-resistant alloy, is used. The reactor is housed in a furnace capable of reaching and maintaining the desired decomposition temperatures (e.g., 500-1000 °C). A system for introducing a precise flow of HCFC-123, often diluted in an inert carrier gas like nitrogen or argon, is required. The outlet of the reactor is connected to analytical instruments for product identification and quantification.
-
Procedure: a. The reactor is heated to the desired temperature and purged with the inert carrier gas. b. A known concentration of HCFC-123 in the carrier gas is introduced into the reactor at a controlled flow rate. c. The residence time of the gas mixture in the heated zone is controlled by the flow rate and the reactor volume. d. The effluent gas from the reactor is continuously sampled and analyzed.
-
Analysis: a. Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify the various decomposition products. b. Fourier-Transform Infrared Spectroscopy (FTIR): To monitor the disappearance of the parent compound and the appearance of products in real-time, particularly acidic gases like HCl and HF.
-
Data Analysis: The rate of decomposition can be determined by measuring the concentration of HCFC-123 at the reactor outlet as a function of temperature and residence time. This data can then be used to calculate rate constants and Arrhenius parameters (activation energy and pre-exponential factor).
Caption: Workflow for studying thermal decomposition.
Atmospheric Stability and Decomposition
The atmospheric lifetime of HCFC-123 is primarily determined by its reaction with hydroxyl (OH) radicals in the troposphere. This reaction initiates a series of subsequent reactions leading to the formation of various degradation products. The estimated atmospheric lifetime of HCFC-123 is approximately 1.4 years[1].
Reaction with Hydroxyl Radicals: The initial and rate-determining step in the atmospheric degradation of HCFC-123 is the abstraction of a hydrogen atom by an OH radical:
CHCl₂CF₃ + OH → CCl₂CF₃ + H₂O
The resulting haloalkyl radical (CCl₂CF₃) rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (CCl₂CF₃O₂).
Atmospheric Decomposition Pathway: The subsequent reactions of the peroxy radical are complex and can lead to the formation of several products, with trifluoroacetic acid (TFA) being a major and environmentally persistent end product[1]. The general pathway is as follows:
-
CCl₂CF₃O₂ + NO → CCl₂CF₃O + NO₂
-
CCl₂CF₃O → CF₃COCl + Cl
-
CF₃COCl + H₂O (in clouds/aerosols) → CF₃COOH (Trifluoroacetic Acid) + HCl
Caption: Atmospheric decomposition pathway of HCFC-123.
Experimental Protocol: Smog Chamber Study
Smog chamber experiments are designed to simulate atmospheric conditions in a controlled laboratory setting to study the degradation of volatile organic compounds.
-
Apparatus: A large, inert reaction chamber (e.g., made of Teflon film) equipped with a light source that mimics the solar spectrum. Instrumentation for introducing reactants and monitoring their concentrations, as well as the formation of products, is essential. This typically includes GC-MS and FTIR.
-
Procedure: a. The chamber is filled with purified air. b. A known concentration of HCFC-123 and a source of OH radicals (e.g., methyl nitrite photolysis or the photolysis of ozone in the presence of water vapor) are introduced into the chamber. c. The light source is activated to initiate the photochemical reactions. d. The concentrations of HCFC-123 and its degradation products are monitored over time.
-
Analysis: The rate of disappearance of HCFC-123 is used to determine the rate constant for its reaction with OH radicals. The products are identified and quantified to elucidate the degradation mechanism.
Hydrolytic Stability
This compound is expected to be relatively stable towards hydrolysis under normal environmental conditions. The presence of fluorine atoms on the adjacent carbon can influence the reactivity of the C-Cl bonds. However, under specific conditions of pH and temperature, hydrolysis can occur, leading to the substitution of chlorine atoms with hydroxyl groups.
Hydrolysis Products: The initial hydrolysis product would be an unstable halohydrin, which would likely eliminate HCl to form trifluoroacetyl chloride. This intermediate can then further hydrolyze to trifluoroacetic acid.
Experimental Protocol: Hydrolysis Kinetics Study
-
Apparatus: Temperature-controlled reaction vessels (e.g., sealed ampoules or a pH-stat apparatus). Analytical instrumentation such as ion chromatography (to measure chloride ion formation) or GC-MS (to measure the disappearance of the parent compound) is required.
-
Procedure: a. Prepare buffered aqueous solutions at various pH values. b. Add a known amount of HCFC-123 to each solution. c. Maintain the solutions at a constant temperature. d. At specific time intervals, withdraw aliquots and analyze for the concentration of HCFC-123 or the formation of a hydrolysis product (e.g., chloride ions).
-
Data Analysis: The rate of hydrolysis can be determined by plotting the concentration of HCFC-123 versus time. The dependence of the rate on pH and temperature can be used to determine the rate law and activation energy for the hydrolysis reaction.
Quantitative Data
The following tables summarize the available quantitative data on the stability and decomposition of this compound.
Table 2: Atmospheric Lifetime and Reaction Rate Constants
| Parameter | Value | Temperature (K) | Reference |
| Atmospheric Lifetime | 1.4 years | - | [1] |
| Rate Constant (k) for reaction with OH radicals | 3.3 x 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹ | 298 | [2] |
Table 3: Thermal Decomposition Data (Qualitative)
| Condition | Observation | Reference |
| High Temperature | Emits toxic fumes of fluorides | [1] |
| Pyrolysis | Products include trifluoroacetyl chloride, HCl, HF | [1] |
Conclusion
This compound exhibits moderate stability under ambient conditions. Its primary atmospheric degradation pathway is initiated by reaction with hydroxyl radicals, leading to an atmospheric lifetime of approximately 1.4 years and the formation of trifluoroacetic acid as a persistent end product. Thermally, HCFC-123 is stable at moderate temperatures but will decompose at high temperatures to produce toxic and corrosive gases. Its hydrolysis under normal environmental conditions is expected to be slow.
This guide provides a foundational understanding of the stability and decomposition of HCFC-123. For researchers and professionals working with this or similar compounds, it is recommended to consult specific experimental studies for detailed kinetic and mechanistic information relevant to their particular conditions of interest. Further research is warranted to fully elucidate the kinetics and mechanisms of its thermal and hydrolytic decomposition.
References
Analytical Standards for 2-Chloro-1,1,1-trifluoroethane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical standards and methodologies for the quality control of 2-Chloro-1,1,1-trifluoroethane (HCFC-133a). The information presented herein is intended to support researchers, scientists, and professionals in drug development in establishing robust analytical protocols for the identification, purity determination, and impurity profiling of this compound.
Quantitative Specifications
Analytical standards for this compound, while not extensively detailed in major pharmacopeias, can be established based on commercially available high-purity grades and typical impurity profiles. The following table summarizes key quantitative data for a representative analytical standard.
| Parameter | Specification | Typical Impurities | Notes |
| Purity | ≥ 98.0% | - 1,1,1,2-Tetrafluoroethane (HFC-134a)- 1,1-Dichloro-1-fluoroethane (HCFC-141b)- Other halogenated hydrocarbons | Purity is typically determined by Gas Chromatography with Flame Ionization Detection (GC-FID) or Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. |
| Water Content | ≤ 0.005% (w/w) | N/A | Determined by Karl Fischer titration. |
| Acidity (as HCl) | ≤ 0.0001% (w/w) | N/A | Determined by titration. |
| Non-volatile Residue | ≤ 0.01% (w/w) | N/A | Determined by gravimetric analysis after evaporation. |
Experimental Protocols
Detailed methodologies for the key analytical techniques used to assess the quality of this compound are provided below. These protocols are based on established methods for the analysis of halogenated hydrocarbons.
Gas Chromatography (GC-FID) for Purity and Impurity Profiling
This method is suitable for determining the purity of this compound and for identifying and quantifying volatile impurities.
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Capillary column: 6% cyanopropylphenyl / 94% dimethylpolysiloxane, 30 m x 0.32 mm ID, 1.8 µm film thickness (or equivalent).
-
Carrier gas: Helium, high purity.
-
Data acquisition and processing system.
Chromatographic Conditions:
-
Injector Temperature: 200°C
-
Detector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp: 10°C/minute to 200°C.
-
Hold at 200°C for 5 minutes.
-
-
Carrier Gas Flow Rate: 1.5 mL/minute (constant flow).
-
Injection Volume: 1 µL (split ratio 50:1).
-
Sample Preparation: Prepare a 1% (v/v) solution of this compound in a suitable volatile solvent (e.g., methanol).
Procedure:
-
Inject the prepared sample solution into the gas chromatograph.
-
Record the chromatogram and identify the peak corresponding to this compound based on its retention time, confirmed by analysis of a reference standard.
-
Identify impurity peaks by comparing their retention times with those of known potential impurities.
-
Calculate the purity by area normalization, assuming all components have a similar response factor with the FID. For higher accuracy, determine the relative response factors for known impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Identification and Purity
NMR spectroscopy is a powerful tool for the unambiguous identification of this compound and for quantitative analysis (qNMR).
Instrumentation:
-
NMR spectrometer (300 MHz or higher).
-
5 mm NMR tubes.
Sample Preparation:
-
Accurately weigh approximately 20 mg of the sample into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing a known internal standard for chemical shift referencing (e.g., Tetramethylsilane, TMS).
Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16
-
Relaxation Delay (d1): 5 seconds
-
Acquisition Time: 4 seconds
-
Spectral Width: 10 ppm
Expected Spectrum: The ¹H-NMR spectrum of this compound is expected to show a quartet at approximately 3.9 ppm corresponding to the -CH₂- group, due to coupling with the three adjacent fluorine atoms.
Instrumentation:
-
NMR spectrometer equipped with a fluorine probe.
-
5 mm NMR tubes.
Sample Preparation:
-
Use the same sample prepared for ¹H-NMR analysis.
Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16
-
Relaxation Delay (d1): 5 seconds
-
Acquisition Time: 2 seconds
-
Spectral Width: -250 to 0 ppm
Expected Spectrum: The ¹⁹F-NMR spectrum is expected to show a triplet at approximately -74 ppm, corresponding to the -CF₃ group, due to coupling with the two adjacent protons.
Principle: The purity of the analyte is determined by comparing the integral of a specific resonance of the analyte with the integral of a resonance from a certified internal standard of known purity and concentration.
Procedure:
-
Accurately weigh a known amount of a certified internal standard (e.g., maleic acid) into a vial.
-
Accurately weigh a known amount of the this compound sample into the same vial.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire a ¹H-NMR spectrum with optimized parameters for quantitative analysis (e.g., longer relaxation delay to ensure full relaxation of all nuclei).
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
subscripts "analyte" and "IS" refer to the analyte and internal standard, respectively.
-
Visualizations
The following diagrams illustrate key workflows and concepts in the analysis of this compound.
Caption: Analytical workflow for this compound.
Caption: Potential impurity sources and profile.
Metabolic Fate of HCFC-133a in Mammals: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic pathways of 2-chloro-1,1,1-trifluoroethane (HCFC-133a) in mammals. The content delves into the biotransformation processes, key metabolites, and the enzymatic systems involved. Detailed experimental protocols for investigating HCFC-133a metabolism are presented, along with quantitative data and visual representations of the metabolic pathways and experimental workflows.
Core Metabolic Pathways of HCFC-133a
The metabolism of HCFC-133a in mammals primarily proceeds through an oxidative pathway mediated by the cytochrome P450 (CYP) enzyme system. This biotransformation leads to the formation of several key fluorine-containing metabolites that are subsequently excreted in the urine.
In a pivotal study involving male Wistar rats exposed to 50,000 ppm of HCFC-133a for six hours, the major urinary metabolites were identified and quantified using ¹⁹F-NMR spectroscopy.[1] The primary metabolites are:
-
2,2,2-Trifluoroethanol (TFE): This alcohol is a direct product of the oxidative metabolism of HCFC-133a. It is also found in its conjugated form as β-glucuronide.
-
Trifluoroacetaldehyde (TFAA): This aldehyde is a significant and toxic metabolite. In urine, it is detected as its hydrate and a urea adduct.
-
Trifluoroacetic acid (TFA): This carboxylic acid is the final oxidation product in this metabolic sequence.
The presence of these metabolites strongly indicates that the biotransformation of HCFC-133a is an oxidative process.[1] While direct enzymatic studies on HCFC-133a are limited, research on structurally similar hydrochlorofluorocarbons (HCFCs), such as HCFC-123, strongly implicates the involvement of Cytochrome P450 2E1 (CYP2E1) as the primary enzyme responsible for their metabolism.[2][3][4] CYP2E1 is known to metabolize a wide range of small, halogenated hydrocarbons.[5]
Below is a diagram illustrating the proposed primary metabolic pathway of HCFC-133a.
References
- 1. Identification and quantification of fluorine-containing metabolites of 1-chloro-2,2,2-trifluoroethane (HCFC133A) in the rat by 19F-NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of CYP forms in the metabolism and metabolic activation of HCFCs and other halocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of cytochrome P450 2E1 in the species-dependent biotransformation of 1,2-dichloro-1,1,2-trifluoroethane in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism of the chlorofluorocarbon substitute 1,1-dichloro-2,2,2-trifluoroethane by rat and human liver microsomes: the role of cytochrome P450 2E1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CYP2E1 - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols: 2-Chloro-1,1,1-trifluoroethane in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 2-Chloro-1,1,1-trifluoroethane (HCFC-133a) in organic synthesis. This versatile reagent serves as a key building block for the introduction of the trifluoroethyl moiety (-CH₂CF₃), a group of significant interest in medicinal chemistry and materials science due to its unique electronic properties and metabolic stability.
Introduction
This compound is a colorless, volatile liquid that has emerged as a valuable reagent for trifluoroethylation reactions. Its primary application lies in the nucleophilic substitution of the chlorine atom by various nucleophiles, including alcohols, phenols, amines, and thiols, to afford the corresponding trifluoroethylated products. These reactions are crucial for the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials.
O-Trifluoroethylation of Phenols
The introduction of a trifluoroethoxy group onto an aromatic ring can significantly alter the parent molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. While direct trifluoroethylation of phenols with this compound often requires harsh conditions such as high temperatures and pressures in an autoclave, a representative procedure using a related haloalkane under milder conditions provides a valuable experimental framework.
Experimental Protocol: Synthesis of Aryl Fluoroalkenyl Ethers from Phenols
This protocol is adapted from the reaction of phenols with 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane) and can serve as a starting point for optimization with this compound.
Materials:
-
Substituted phenol
-
Potassium hydroxide (KOH), ground
-
2-Bromo-2-chloro-1,1,1-trifluoroethane (Halothane)
-
1,2-Dimethoxyethane (DME)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether (Et₂O)
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the desired phenol (1.0 mmol) in DME (5.0 mL), add ground KOH (5.0 mmol).
-
Stir the mixture for 1 hour at room temperature to ensure the complete formation of the phenoxide.
-
Add halothane (1.0 mmol) in small portions to the reaction mixture.
-
Heat the solution to 80°C and maintain this temperature for 4.5 hours.
-
Cool the reaction mixture to 0°C and quench by the addition of saturated aqueous NH₄Cl (40 mL).
-
Extract the aqueous layer with Et₂O.
-
Dry the combined organic phases over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the desired aryl fluoroalkenyl ether.[1]
Substrate Scope of Aryl Fluoroalkenyl Ether Synthesis
The following table summarizes the yields for the synthesis of various aryl fluoroalkenyl ethers using the protocol described above.[1]
| Entry | Phenol Substrate | Product | Yield (%) |
| 1 | 1-Naphthol | 1-(1-Fluoro-2-bromo-2-chloroethenoxy)naphthalene | 70 |
| 2 | 4-Phenylphenol | 4-(1-Fluoro-2-bromo-2-chloroethenoxy)-1,1'-biphenyl | 65 |
| 3 | 3-Phenylphenol | 3-(1-Fluoro-2-bromo-2-chloroethenoxy)-1,1'-biphenyl | 72 |
| 4 | 2-Phenylphenol | 2-(1-Fluoro-2-bromo-2-chloroethenoxy)-1,1'-biphenyl | 58 |
| 5 | 4-Methoxyphenol | 1-(1-Fluoro-2-bromo-2-chloroethenoxy)-4-methoxybenzene | 85 |
| 6 | 2-tert-Butylphenol | 1-(1-Fluoro-2-bromo-2-chloroethenoxy)-2-tert-butylbenzene | 45 |
N-Trifluoroethylation of Anilines
The trifluoroethylamino group is a key pharmacophore in numerous bioactive molecules. This compound can be used for the direct N-trifluoroethylation of amines, often requiring elevated temperatures and pressures. An alternative iron-catalyzed approach using 2,2,2-trifluoroethylamine hydrochloride as the trifluoroethyl source provides a milder route to N-trifluoroethylated anilines.
Experimental Protocol: Iron Porphyrin-Catalyzed N-Trifluoroethylation of Anilines
Materials:
-
Substituted aniline
-
2,2,2-Trifluoroethylamine hydrochloride
-
Acetic acid
-
Sodium nitrite (NaNO₂)
-
Fe(TPP)Cl (Iron(III) meso-tetra(phenyl)porphine chloride)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
Procedure:
-
To an oven-dried Schlenk tube, add 2,2,2-trifluoroethylamine hydrochloride (0.6 mmol), acetic acid (0.6 mmol), 2 mL of H₂O, and 1 mL of CH₂Cl₂ under an air atmosphere at room temperature.
-
Add NaNO₂ (0.6 mmol) to the Schlenk tube and stir the mixed solution at room temperature for 30 minutes.
-
Add the substituted aniline (0.3 mmol) and Fe(TPP)Cl (0.9 mol%) to the vigorously stirred aqueous solution at room temperature.
-
Heat the reaction mixture to 80°C and stir until the reaction is complete (monitored by TLC or GC-MS).
-
After cooling to room temperature, extract the reaction mixture with an appropriate organic solvent.
-
Dry the combined organic layers over a suitable drying agent, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the N-trifluoroethylated aniline.[2]
Substrate Scope of N-Trifluoroethylation of Anilines
The following table presents the yields for the N-trifluoroethylation of various anilines using the iron porphyrin-catalyzed method.[2]
| Entry | Aniline Substrate | Product | Yield (%) |
| 1 | N-Methylaniline | N-Methyl-N-(2,2,2-trifluoroethyl)aniline | 75 |
| 2 | 4-Methoxy-N-methylaniline | 4-Methoxy-N-methyl-N-(2,2,2-trifluoroethyl)aniline | 72 |
| 3 | 4-Chloro-N-methylaniline | 4-Chloro-N-methyl-N-(2,2,2-trifluoroethyl)aniline | 73 |
| 4 | 3-Methyl-N-methylaniline | N,3-Dimethyl-N-(2,2,2-trifluoroethyl)aniline | 70 |
| 5 | 4-Bromo-N-methylaniline | 4-Bromo-N-methyl-N-(2,2,2-trifluoroethyl)aniline | 71 |
| 6 | 4-Cyano-N-methylaniline | 4-(Methyl(2,2,2-trifluoroethyl)amino)benzonitrile | 65 |
S-Trifluoroethylation of Thiols
Trifluoroethyl sulfides are valuable intermediates in organic synthesis. The reaction of thiolates with this compound provides a direct route to these compounds.
General Protocol: Synthesis of Trifluoroethyl Sulfides
Materials:
-
Thiol
-
Base (e.g., sodium hydride, potassium carbonate)
-
This compound
-
Polar aprotic solvent (e.g., DMF, DMSO)
Procedure:
-
Dissolve the thiol in a polar aprotic solvent.
-
Add a suitable base to generate the thiolate anion.
-
Introduce this compound to the reaction mixture.
-
Stir the reaction at an appropriate temperature until completion.
-
Work up the reaction by quenching with water and extracting with an organic solvent.
-
Purify the product by distillation or column chromatography.[3]
Reaction Mechanisms and Workflows
The trifluoroethylation reactions using this compound typically proceed through a nucleophilic substitution mechanism. The specific pathway, either Sₙ1 or Sₙ2, can be influenced by the substrate, nucleophile, and reaction conditions.
Caption: General workflow for trifluoroethylation reactions.
The reaction often involves the initial deprotonation of the nucleophile by a base, followed by the attack of the resulting anion on the electrophilic carbon of this compound.
Caption: Proposed Sₙ2 mechanism for trifluoroethylation.
In some cases, particularly with palladium catalysis, the reaction may proceed through organometallic intermediates.
Caption: Plausible palladium-catalyzed trifluoroethylation cycle.[4]
References
- 1. BJOC - Simple synthesis of multi-halogenated alkenes from 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane) [beilstein-journals.org]
- 2. Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ç¾åº¦æåº [word.baidu.com]
- 4. researchgate.net [researchgate.net]
Synthesis of 2,2,2-Trifluoroethyl Ethers Using HCFC-133a: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of a trifluoroethyl moiety (-OCH₂CF₃) into organic molecules is a key strategy in medicinal chemistry and materials science. This group can significantly modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity. 2-Chloro-1,1,1-trifluoroethane (HCFC-133a), a readily available and cost-effective reagent, serves as a valuable precursor for the synthesis of 2,2,2-trifluoroethyl ethers. This document provides detailed application notes and experimental protocols for the synthesis of these ethers from HCFC-133a, targeting researchers in drug development and related fields. Two primary methodologies are highlighted: a high-temperature, high-pressure approach and a more accessible method utilizing dimethyl sulfoxide (DMSO) as a solvent at moderate temperatures.
Core Concepts and Reaction Pathways
The synthesis of trifluoroethyl ethers from HCFC-133a and an alcohol or phenol is a nucleophilic substitution reaction, analogous to the Williamson ether synthesis. The reaction proceeds by the deprotonation of the alcohol or phenol with a base to form a nucleophilic alkoxide or phenoxide. This nucleophile then attacks the electrophilic carbon of HCFC-133a, displacing the chloride leaving group to form the desired ether.
A potential side reaction is the elimination of HCl from HCFC-133a to form 1,1-difluoroethylene, which can then react further. The choice of reaction conditions, particularly temperature and solvent, is crucial in maximizing the yield of the desired ether and minimizing side products.
Caption: General reaction pathway for the synthesis of trifluoroethyl ethers.
Experimental Protocols
Two primary methods for the synthesis of trifluoroethyl ethers from HCFC-133a have been reported, differing significantly in their required reaction conditions.
Protocol 1: High-Temperature Synthesis in an Autoclave
This method is suitable for the synthesis of a range of trifluoroethyl ethers but requires specialized high-pressure equipment.
Materials:
-
Alcohol or Phenol
-
This compound (HCFC-133a)
-
Potassium Hydroxide (KOH), aqueous solution
-
Autoclave reactor
Procedure:
-
To a high-pressure autoclave, add the alcohol or phenol, an aqueous solution of potassium hydroxide, and a solvent (if necessary).
-
Seal the autoclave and cool it to a temperature that allows for the safe condensation of HCFC-133a (boiling point: 6.1 °C).
-
Introduce a measured amount of liquid HCFC-133a into the sealed autoclave.
-
Heat the autoclave to the reaction temperature, typically between 240-280 °C, with stirring.[1]
-
Maintain the reaction at this temperature for the desired time.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent any remaining HCFC-133a.
-
Open the autoclave and transfer the reaction mixture to a separatory funnel.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether, dichloromethane).
-
Wash the organic layer with water and brine, then dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Remove the solvent under reduced pressure and purify the crude product by distillation or column chromatography to obtain the pure trifluoroethyl ether.
Protocol 2: Moderate-Temperature Synthesis in DMSO
This protocol offers a more accessible alternative to the high-pressure method, as it can be performed in standard laboratory glassware.[1]
Materials:
-
Alcohol or Phenol
-
This compound (HCFC-133a)
-
Potassium Hydroxide (KOH)
-
Dimethyl Sulfoxide (DMSO)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Gas dispersion tube or needle
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve the alcohol or phenol and potassium hydroxide in DMSO.
-
Heat the mixture to 80 °C.
-
Bubble HCFC-133a gas slowly into the reaction mixture through a gas dispersion tube or a long needle submerged below the surface of the liquid. The flow rate should be controlled to minimize the loss of unreacted gas.
-
Maintain the reaction at 80 °C for several hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with water and brine to remove DMSO and residual base.
-
Dry the organic layer over an anhydrous drying agent.
-
Remove the solvent under reduced pressure and purify the crude product by distillation or column chromatography.
Caption: General experimental workflow for trifluoroethyl ether synthesis.
Quantitative Data Summary
Detailed quantitative data on the substrate scope and corresponding yields for the synthesis of trifluoroethyl ethers using HCFC-133a is not extensively available in the public domain. However, based on the available literature, the following table summarizes the expected outcomes for different classes of substrates. The DMSO-based method is generally reported to provide moderate yields.
| Substrate Class | Method | Typical Yield | Notes |
| Phenols | DMSO / KOH | Moderate | Electron-donating and electron-withdrawing groups on the aromatic ring are tolerated. |
| Aliphatic Alcohols | DMSO / KOH | Moderate | Primary alcohols are expected to be more reactive than secondary alcohols. |
| Phenols | Autoclave / aq. KOH | Good | Requires high temperature and pressure. |
| Aliphatic Alcohols | Autoclave / aq. KOH | Good | Requires high temperature and pressure. |
Conclusion
The synthesis of 2,2,2-trifluoroethyl ethers from HCFC-133a is a viable and valuable transformation for the introduction of the trifluoroethyl group into organic molecules. The choice between the high-temperature autoclave method and the more moderate DMSO-based protocol will depend on the available equipment and the scale of the reaction. While the autoclave method may provide higher yields, the DMSO protocol offers greater accessibility for most research laboratories. Further optimization of reaction conditions for specific substrates may be necessary to achieve optimal results. These protocols provide a solid foundation for researchers to explore the synthesis of novel trifluoroethyl ethers for applications in drug discovery and materials science.
References
Application Notes and Protocols: Reactions of HCFC-133a with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-1,1,1-trifluoroethane (HCFC-133a) is a hydrochlorofluorocarbon with the chemical formula CF₃CH₂Cl. While its historical use has been in refrigerants and its impact on the atmosphere has been studied, it also serves as a valuable building block in organic synthesis. The presence of the electron-withdrawing trifluoromethyl group and the chlorine atom on adjacent carbons makes the C-Cl bond susceptible to nucleophilic attack. This reactivity allows for the introduction of the trifluoroethyl moiety (CF₃CH₂-) into a variety of molecules, a group of significant interest in medicinal chemistry due to its ability to modulate pharmacokinetic and physicochemical properties such as metabolic stability, lipophilicity, and pKa.
These application notes provide an overview and detailed protocols for the reaction of HCFC-133a with common nucleophiles, including oxygen, nitrogen, and sulfur-based nucleophiles. The information is intended to guide researchers in the synthesis of trifluoroethylated compounds for applications in drug discovery and development.
Reaction with Oxygen Nucleophiles (Alcohols and Phenols)
The reaction of HCFC-133a with alkoxides and phenoxides, typically generated in situ from the corresponding alcohols and phenols with a base, proceeds via a nucleophilic substitution pathway to form 2,2,2-trifluoroethyl ethers. This reaction, analogous to the Williamson ether synthesis, can be accompanied by an elimination reaction, particularly under strongly basic conditions, leading to the formation of vinyl ethers.
Two primary sets of conditions have been reported for this transformation:
-
Moderate Temperature in a Polar Aprotic Solvent: Using a base like potassium hydroxide (KOH) in a solvent such as dimethyl sulfoxide (DMSO) at around 80°C. These conditions may yield a mixture of the desired trifluoroethyl ether (substitution product) and a trifluorovinyl ether (elimination product).[1]
-
High Temperature in an Autoclave: Employing aqueous KOH at elevated temperatures (240–280 °C) in a sealed system. These conditions generally provide good yields of the corresponding 2,2,2-trifluoroethyl and 2-chloro-1,1-difluoroethyl ethers.[2]
Reaction Pathways: Substitution (SN2) vs. Elimination (E2)
The reaction of HCFC-133a with alkoxides can proceed through two competing pathways: SN2, leading to the desired ether, and E2, resulting in an elimination product. The choice of base, solvent, and temperature can influence the ratio of these products.
References
The Untapped Potential of HCFC-133a as a Spectroscopic Solvent: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
While not a conventional choice, the unique physicochemical properties of 1-chloro-2,2,2-trifluoroethane (HCFC-133a) present intriguing possibilities for its use as a specialized solvent in spectroscopic analysis. Its low boiling point and specific spectral transparency windows may offer advantages in niche applications, particularly in low-temperature spectroscopy and for analytes that require a fluorinated, moderately polar environment. This document provides a comprehensive overview of its potential applications, detailed experimental protocols, and safety considerations.
Introduction to HCFC-133a as a Spectroscopic Solvent
HCFC-133a, also known as Freon 133a, is a hydrochlorofluorocarbon with the chemical formula CF₃CH₂Cl.[1] Under standard conditions, it exists as a gas, a characteristic that necessitates specialized handling for spectroscopic applications.[1] However, its low melting point and moderate polarity suggest its utility in situations where common spectroscopic solvents are inadequate. The presence of both hydrogen and fluorine atoms makes it compatible with both ¹H and ¹⁹F NMR spectroscopy.
Disclaimer: The use of HCFC-133a is subject to environmental regulations due to its ozone-depleting potential.[2] Researchers should consult and adhere to all applicable local, national, and international guidelines regarding its use and disposal.
Physicochemical and Spectroscopic Properties
A thorough understanding of the properties of HCFC-133a is essential for its effective use as a spectroscopic solvent.
| Property | Value | Reference |
| Chemical Formula | C₂H₂ClF₃ | [2] |
| Molar Mass | 118.48 g/mol | [1] |
| Boiling Point | 6.1 °C | [1] |
| Melting Point | -105.3 °C | [1] |
| Density (liquid at 0 °C) | 1.389 g/mL | [1] |
| Appearance | Colorless gas | [1] |
| Solubility in Water | Partially soluble | [1] |
Spectroscopic Transparency
The utility of a solvent in spectroscopy is largely determined by its transparency in the spectral region of interest.
-
Infrared (IR) Spectroscopy: HCFC-133a exhibits several strong absorption bands in the mid-IR region.[3] Key absorption features are associated with C-Cl stretching (around 801 cm⁻¹), C-C stretching (around 855 cm⁻¹), CH₂ wagging and rocking (around 905 and 1110 cm⁻¹), C-F stretching (1159, 1267, 1277 cm⁻¹), and CH₂ deformation and twisting (1339 and 1443 cm⁻¹).[3] The regions between these bands, however, offer windows of transparency for analyte analysis.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV absorption spectrum of HCFC-133a shows continuous absorption that decreases with increasing wavelength, with a weak inflection near 220 nm. The spectrum was measured between 184.95 and 240 nm. This suggests that HCFC-133a could be suitable as a solvent for UV-Vis analysis of compounds that absorb above approximately 240 nm.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The presence of protons in HCFC-133a will result in a solvent signal in ¹H NMR spectra. However, its simple molecular structure would produce a limited number of peaks, potentially minimizing interference with analyte signals. A study on the metabolism of HCFC-133a successfully utilized ¹⁹F-NMR to identify its fluorine-containing metabolites, indicating its suitability for fluorine NMR studies.[4]
Potential Applications in Spectroscopic Analysis
Given its properties, HCFC-133a is not a general-purpose spectroscopic solvent. Its application would be targeted to specific experimental needs.
-
Low-Temperature Spectroscopy: Its very low melting point makes it a candidate for spectroscopic studies at cryogenic temperatures, where other solvents might freeze.
-
Fluorine NMR (¹⁹F-NMR): As a fluorinated solvent, it can be an excellent choice for ¹⁹F-NMR studies of fluorinated analytes, as it would provide a single, well-defined solvent peak for reference.
-
Reaction Monitoring: For reactions conducted at low temperatures using HCFC-133a as a reaction solvent, it could also serve as the spectroscopic solvent for in-situ reaction monitoring.
-
Analysis of Gaseous or Low-Boiling Point Analytes: It could be used to dissolve and analyze other low-boiling-point compounds under controlled temperature and pressure conditions.
Experimental Protocols
The following are detailed, hypothetical protocols for the use of HCFC-133a as a spectroscopic solvent. These protocols are based on its known properties and require specialized equipment for handling a condensed gas.
General Safety and Handling
Warning: HCFC-133a is a gas at room temperature and must be handled in a well-ventilated fume hood.[2] Contact with the liquid can cause frostbite. Appropriate personal protective equipment (PPE), including cryogenic gloves and safety goggles, is mandatory. All operations involving the transfer of liquid HCFC-133a must be performed in a closed system or a cold bath to maintain its liquid state.
Caption: Workflow for the preparation of liquid HCFC-133a for spectroscopic use.
Protocol for NMR Spectroscopy (¹H and ¹⁹F)
This protocol is designed for low-temperature NMR analysis.
-
Sample Preparation:
-
Accurately weigh the analyte into a pressure-rated NMR tube.
-
Cool the NMR tube in a cold bath (e.g., dry ice/acetone, <-70 °C).
-
-
Solvent Addition:
-
In a fume hood, and using a pre-chilled, gas-tight syringe, carefully draw a measured volume of liquid HCFC-133a from its storage vessel.
-
Quickly and carefully add the liquid HCFC-133a to the chilled NMR tube containing the analyte.
-
Immediately seal the NMR tube using a pressure-rated cap or by flame sealing (requires expertise).
-
-
Data Acquisition:
-
Transfer the sealed NMR tube to the NMR spectrometer, which has been pre-cooled to the desired analysis temperature (below 0 °C).
-
Acquire the ¹H and/or ¹⁹F NMR spectrum as per standard instrument procedures. The solvent signal for ¹H NMR should be identified and can be used for referencing if its chemical shift at the specific temperature is known. For ¹⁹F NMR, the solvent will provide a sharp singlet.
-
Caption: Experimental workflow for NMR analysis using liquid HCFC-133a.
Protocol for IR Spectroscopy
This protocol is suitable for transmission IR spectroscopy of soluble analytes.
-
Sample Preparation:
-
Prepare a solution of the analyte in liquid HCFC-133a in a cooled, sealed vial. The concentration should be optimized to yield absorbance values within the linear range of the detector.
-
-
Cell Preparation and Loading:
-
Use a low-temperature, high-pressure demountable liquid IR cell with windows transparent in the mid-IR range (e.g., KBr, NaCl).
-
Pre-cool the IR cell to prevent immediate vaporization of the solvent.
-
In a fume hood, quickly inject the sample solution into the cell and seal it.
-
-
Data Acquisition:
-
Place the loaded cell in the sample compartment of the IR spectrometer.
-
Acquire the IR spectrum. A background spectrum of pure liquid HCFC-133a in the same cell should be acquired for solvent subtraction.
-
Protocol for UV-Vis Spectroscopy
This protocol is for analytes absorbing above 240 nm.
-
Sample Preparation:
-
Prepare a solution of the analyte in liquid HCFC-133a in a cooled, sealed vial.
-
-
Cuvette Loading:
-
Use a gas-tight quartz cuvette with a screw cap and septum.
-
Pre-cool the cuvette.
-
Transfer the sample solution to the cuvette using a chilled, gas-tight syringe.
-
-
Data Acquisition:
-
Place the cuvette in a temperature-controlled sample holder in the UV-Vis spectrophotometer.
-
Acquire the UV-Vis spectrum. The baseline should be recorded with pure liquid HCFC-133a in a matched cuvette.
-
Data Presentation and Interpretation
Quantitative data should be presented in a clear and organized manner.
Table 1: Spectroscopic Properties of HCFC-133a Solvent
| Spectroscopic Technique | Solvent Signal/Absorption Regions | Transparent Regions (Approximate) |
| ¹H NMR | Multiplet (structure depends on resolution and temperature) | Most of the typical ¹H NMR spectral window, except for the solvent signal. |
| ¹⁹F NMR | Singlet | The entire ¹⁹F NMR spectral window, except for the solvent signal. |
| IR Spectroscopy | 801, 855, 905, 1110, 1159, 1267, 1277, 1339, 1443 cm⁻¹ | Regions between the major absorption bands. |
| UV-Vis Spectroscopy | Strong absorption below ~240 nm | > 240 nm |
Table 2: Hypothetical Solubility of Analyte Classes in Liquid HCFC-133a
| Analyte Class | Predicted Solubility | Rationale |
| Non-polar hydrocarbons | Moderate | "Like dissolves like" - moderate polarity of HCFC-133a. |
| Polar aprotic compounds | Good | Favorable dipole-dipole interactions. |
| Polar protic compounds | Moderate to Low | Limited hydrogen bonding capability. |
| Ionic compounds | Very Low | Insufficient polarity to overcome lattice energy. |
Logical Relationships and Signaling Pathways
While signaling pathways are not directly relevant to the use of a solvent, a logical diagram can illustrate the decision-making process for selecting HCFC-133a.
Caption: Decision-making flowchart for the selection of HCFC-133a as a spectroscopic solvent.
Conclusion
HCFC-133a is not a conventional solvent for routine spectroscopic analysis due to its gaseous state at ambient conditions. However, for specialized applications such as low-temperature measurements and ¹⁹F NMR of fluorinated compounds, its unique properties make it a viable, albeit challenging, option. The protocols outlined in this document provide a framework for its potential use, emphasizing the need for specialized equipment and stringent safety precautions. Further research is warranted to fully explore the solubility of a wider range of analytes in liquid HCFC-133a and to characterize its solvent effects on spectroscopic parameters.
References
Troubleshooting & Optimization
optimizing reaction conditions for halothane synthesis from HCFC-133a
Technical Support Center: Halothane Synthesis
This guide provides researchers, scientists, and drug development professionals with technical information for optimizing the synthesis of halothane from 2-chloro-1,1,1-trifluoroethane (HCFC-133a).
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing halothane from HCFC-133a?
A1: The synthesis involves the high-temperature bromination of this compound (HCFC-133a). This is a free-radical substitution reaction where a hydrogen atom on HCFC-133a is replaced by a bromine atom.[1]
Q2: What is the typical temperature range for this reaction?
A2: The reaction is typically carried out at elevated temperatures, with sources often citing 450°C as an effective temperature for the bromination step.[2][3][4]
Q3: Are any catalysts required for the bromination of HCFC-133a?
A3: The high-temperature bromination is generally a thermal process and does not explicitly require a catalyst. However, the reaction is often performed in a packed tube (e.g., with quartz pieces), which can affect the reaction kinetics and heat distribution.[5]
Q4: What are the common impurities or byproducts in halothane synthesis?
A4: Common byproducts can include unreacted HCFC-133a, over-brominated compounds, and molecules where the chlorine atom has been substituted by bromine.[5] The formation of these is highly dependent on reaction conditions.[5]
Q5: How is the crude halothane product typically purified?
A5: Post-reaction, the product stream is condensed and purified. A common method involves washing the liquid with water, followed by a 10% aqueous sodium hydroxide solution to remove acidic byproducts like HBr and HCl. The organic layer is then dried and purified by fractional distillation.[5]
Q6: Why is temperature control so critical in this synthesis?
A6: Temperature is a crucial parameter. Temperatures that are too low (e.g., 350°C) can result in poor conversion of the starting material.[5] Conversely, excessively high temperatures (e.g., approaching 600°C) can promote the formation of undesirable, higher-brominated byproducts and compounds where chlorine is replaced by bromine.[5]
Troubleshooting Guide
Issue 1: Low Conversion of HCFC-133a
-
Question: My reaction shows a high percentage of unreacted HCFC-133a in the final product analysis. What are the likely causes and solutions?
-
Answer:
-
Insufficient Temperature: The reaction temperature may be too low. While 350°C can initiate bromination, conversion is often low.[5]
-
Solution: Gradually increase the reactor temperature in increments (e.g., 25°C) towards the optimal range of 425-475°C. Monitor the conversion rate at each step.
-
-
Inadequate Residence Time: The mixture of reactants may not be spending enough time in the heated reaction zone.
-
Solution: Decrease the flow rate of the reactants into the reactor to increase their residence time.
-
-
Incorrect Reactant Ratio: An insufficient amount of bromine will naturally lead to incomplete conversion of HCFC-133a.
-
Solution: Ensure your bromine to HCFC-133a molar ratio is appropriate. See the data tables below for reference.
-
-
Issue 2: High Levels of Byproducts (Over-bromination)
-
Question: My GC-MS analysis indicates the presence of significant amounts of di-bromo or other highly brominated species. How can I minimize these?
-
Answer:
-
Excessive Temperature: Temperatures significantly above the optimal range (e.g., >500°C) can promote further substitution reactions.[5]
-
High Bromine Concentration: An excessive molar ratio of bromine to HCFC-133a can lead to over-bromination.[5]
-
Solution: Adjust the reactant feed ratio to favor a slight excess of HCFC-133a relative to bromine. This makes it statistically less likely for a product molecule to encounter another bromine radical.
-
-
Data Presentation: Reaction Condition Optimization
The following table summarizes key quantitative data from cited experiments on the bromination of HCFC-133a.
| Parameter | Value | Outcome / Remarks | Source |
| Reaction Temperature | 350°C | Bromination occurs, but the conversion rate is low. | [5] |
| Reaction Temperature | 427-450°C | Effective temperature range for producing halothane. | [2][5] |
| Reaction Temperature | ~600°C | Should be avoided; leads to higher brominated compounds. | [5] |
| Reactant Feed Rate | 451 g/hr HCFC-133a | In a specific experimental setup, this feed rate was used. | [5] |
| Reactant Feed Rate | 311 g/hr Bromine | Paired with the HCFC-133a feed rate above. | [5] |
| Product Yield | 54% | Based on consumed HCFC-133a in a single pass. | [5] |
| Single Pass Conversion | 26% | Amount of HCFC-133a converted in a single pass through the reactor. | [5] |
Experimental Protocols
Protocol: Synthesis of Halothane via Thermal Bromination of HCFC-133a
This protocol is a generalized procedure based on descriptions of the industrial synthesis process.[2][3][5]
Materials:
-
This compound (HCFC-133a)
-
Liquid Bromine
-
High-temperature tube furnace
-
Quartz reaction tube (can be packed with quartz pieces)
-
Mass flow controllers for gas and liquid feeds
-
Condenser system (cooled with a dry ice/acetone mixture or similar)
-
Collection flask
-
Scrubbing solution (e.g., 10% aqueous sodium hydroxide)
-
Drying agent (e.g., anhydrous calcium chloride)
-
Fractional distillation apparatus
Procedure:
-
Setup: Assemble the reaction apparatus. The quartz tube is placed inside the furnace. The inlet should be connected to the reactant feed lines (HCFC-133a and bromine). The outlet should be connected to the condenser system, followed by the collection flask.
-
Heating: Heat the furnace to the target temperature (e.g., 425-450°C) and allow it to stabilize.[3][5]
-
Reactant Feed: Using calibrated mass flow controllers, introduce a gaseous mixture of HCFC-133a and vaporized bromine into the heated quartz tube. A typical molar ratio to start optimization would be near 1:1, with adjustments made to minimize byproduct formation.
-
Reaction: The reactants will pass through the heated zone of the tube, where thermal bromination occurs.
-
Product Condensation: The hot gas mixture exiting the furnace is passed through the condenser. The halothane product (boiling point: 50.2°C) and any unreacted starting materials will liquefy and collect in the cooled flask. Non-condensable gases (e.g., HBr byproduct) will pass through.
-
Neutralization: The collected liquid is first washed with water and then carefully with a 10% aqueous sodium hydroxide solution to neutralize and remove acidic gases like HBr and HCl.[5]
-
Drying: Separate the organic layer and dry it using a suitable drying agent like anhydrous calcium chloride.
-
Purification: Perform a fractional distillation of the dried organic liquid. Collect the fraction that boils at approximately 50-51°C.[5]
-
Analysis: Analyze the purified product using Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm purity and identity.
Visualizations
References
- 1. m.youtube.com [m.youtube.com]
- 2. Halothane: Structure, Mechanism, Uses & Side Effects Explained [vedantu.com]
- 3. Halothane - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. DE1018853B - Process for the preparation of 1, 1, 1-trifluoro-2-bromo-2-chloroethane - Google Patents [patents.google.com]
Technical Support Center: Purification of 2-Chloro-1,1,1-trifluoroethane (HCFC-133a)
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in the purification of 2-Chloro-1,1,1-trifluoroethane (HCFC-133a) from its reaction mixture.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of HCFC-133a.
Distillation Issues
Question: I am having difficulty separating HCFC-133a from its impurities by fractional distillation. What are the likely causes and solutions?
Answer:
Effective separation of this compound (HCFC-133a) by fractional distillation relies on the differences in boiling points between HCFC-133a and its impurities. The primary starting materials for the synthesis of HCFC-133a are often trichloroethylene and hydrogen fluoride. Incomplete reaction or side reactions can lead to a mixture of these reactants and other byproducts. The boiling points of HCFC-133a and its common impurities are provided in the table below.
Table 1: Boiling Points of HCFC-133a and Common Impurities
| Compound | Boiling Point (°C) |
| 1,1,1,2-tetrafluoroethane (HFC-134a) | -26.3[1][2][3] |
| This compound (HCFC-133a) | 6.1 |
| Hydrogen Fluoride (HF) | 19.5[4][5][6] |
| 1,1-dichloro-2,2,2-trifluoroethane (HCFC-123) | 27.6 - 27.82[7][8][9] |
| Trichloroethylene | 87.2[10][11][12][13] |
Common Problems and Solutions:
-
Poor Separation Efficiency:
-
Issue: The boiling points of some impurities may be too close to that of HCFC-133a for efficient separation by simple fractional distillation. For instance, the presence of other halogenated ethanes with similar boiling points can make separation challenging.
-
Solution:
-
Increase Column Efficiency: Utilize a longer fractionating column or one with a more efficient packing material to increase the number of theoretical plates.
-
Optimize Reflux Ratio: A higher reflux ratio can improve separation, but it also increases the distillation time. The optimal ratio should be determined empirically.
-
Consider Extractive Distillation: For impurities that form azeotropes or have very close boiling points, extractive distillation may be necessary. This involves adding a solvent that alters the relative volatilities of the components. Aromatic hydrocarbons like toluene or benzene can be effective for separating halogenated hydrocarbons.
-
-
-
Azeotrope Formation with Hydrogen Fluoride (HF):
-
Issue: HCFC-133a can form an azeotrope with residual hydrogen fluoride (HF), making complete separation by simple distillation impossible.[14][15][16]
-
Solution:
-
Phase Separation: Cool the mixture to below 7°C. This can cause the mixture to separate into two liquid phases: an upper layer rich in HF and a lower layer rich in HCFC-133a. The layers can then be physically separated.
-
Water Scrubbing: Pass the crude product gas through a water scrubber. HF is highly soluble in water and will be removed from the gas stream.[1][5][11] The resulting acidic water will require neutralization before disposal.
-
Azeotropic Distillation: In some cases, adding another component that forms a new, more easily broken azeotrope can be employed.
-
-
-
Column Flooding or Foaming:
-
Issue: Excessive boil-up rate or the presence of surfactants can cause the distillation column to flood or foam, leading to poor separation and potential loss of product.
-
Solution:
-
Reduce Heat Input: Lower the temperature of the heating mantle to decrease the boil-up rate.
-
Check for Contaminants: Ensure the reaction mixture is free from substances that can act as surfactants.
-
Use Anti-foaming Agents: In persistent cases, a small amount of a suitable anti-foaming agent can be added to the distillation flask.
-
-
Gas Chromatography (GC) Analysis Issues
Question: I am experiencing issues with the gas chromatographic analysis of my purified HCFC-133a. What are some common problems and how can I resolve them?
Answer:
Gas chromatography is a primary method for assessing the purity of HCFC-133a. Common issues can arise from the sample preparation, the GC system itself, or the method parameters.
Common Problems and Solutions:
-
Poor Peak Shape (Tailing or Fronting):
-
Issue: Asymmetrical peaks can indicate interactions between the analyte and active sites in the GC system or issues with the column.
-
Solution:
-
Use an Inert Flow Path: Ensure that the injector liner, column, and detector are all highly inert to prevent interactions with the halogenated compounds.
-
Check for Column Degradation: Over time, GC columns can degrade. Replace the column if performance does not improve with other troubleshooting steps.
-
Optimize Injection Technique: Ensure a rapid and clean injection to minimize band broadening.
-
-
-
Ghost Peaks or Carryover:
-
Issue: The appearance of unexpected peaks, often from previous injections, can be due to sample residue in the injector or column.
-
Solution:
-
Thorough Injector Cleaning: Regularly clean the injector port and replace the septum and liner.
-
Bake Out the Column: After a series of analyses, bake the column at a high temperature (within its specified limits) to remove any retained compounds.
-
Solvent Washes: Inject a high-purity solvent multiple times to flush the system.
-
-
-
Poor Resolution of Impurities:
-
Issue: Inability to separate closely eluting impurity peaks from the main HCFC-133a peak.
-
Solution:
-
Optimize Temperature Program: A slower temperature ramp or an isothermal hold at a specific temperature can improve the separation of closely boiling compounds.
-
Select an Appropriate Column: For halogenated hydrocarbons, a non-polar stationary phase, such as one based on polydimethylsiloxane (e.g., DB-1 or equivalent), is often suitable.[17][18][19] The elution order will generally follow the boiling points of the analytes.
-
Adjust Carrier Gas Flow Rate: Optimizing the linear velocity of the carrier gas (e.g., helium or hydrogen) can enhance column efficiency and resolution.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude HCFC-133a reaction mixture?
A1: The most common impurities depend on the synthetic route. If you are synthesizing HCFC-133a from trichloroethylene and hydrogen fluoride, you can expect to find:
-
Unreacted starting materials: trichloroethylene and hydrogen fluoride.
-
Over-fluorinated products: such as 1,1,1,2-tetrafluoroethane (HFC-134a).
-
Under-fluorinated or chlorinated byproducts: such as 1,1-dichloro-2,2,2-trifluoroethane (HCFC-123).
-
Other chlorinated ethanes and ethenes.
Q2: What is the best method for removing residual hydrogen fluoride (HF)?
A2: A combination of methods is often most effective.
-
Phase Separation: Cooling the crude mixture can induce phase separation, allowing for the bulk removal of HF.
-
Water Scrubbing: Passing the gaseous product through a water scrubber is highly effective for removing the remaining traces of HF.[1][5][11]
-
Alkaline Wash: A subsequent wash with a dilute alkaline solution (e.g., sodium bicarbonate or potassium carbonate) can neutralize any remaining acidic impurities.
Q3: Can I use extractive distillation to purify HCFC-133a? What solvents are recommended?
A3: Yes, extractive distillation can be a powerful technique for separating HCFC-133a from impurities with close boiling points or those that form azeotropes. Aromatic hydrocarbons are often used as solvents in the extractive distillation of halogenated hydrocarbons. Solvents like toluene or benzene can be effective by altering the relative volatilities of the components, making separation easier. The choice of solvent and the specific operating conditions (solvent-to-feed ratio, temperature, and pressure) will need to be optimized for your specific impurity profile.
Q4: What are the key safety precautions I should take when working with HCFC-133a and its reaction mixture?
A4:
-
Work in a well-ventilated area: HCFC-133a is a volatile compound, and inhalation should be avoided.
-
Handle Hydrogen Fluoride (HF) with extreme caution: HF is highly corrosive and toxic. Always use appropriate personal protective equipment (PPE), including acid-resistant gloves, a face shield, and a lab coat. Work in a fume hood specifically designed for HF use.
-
Pressure Management: The reaction and distillation of low-boiling-point compounds can generate significant pressure. Ensure your glassware and equipment are rated for the expected pressures and that appropriate pressure relief systems are in place.
-
Waste Disposal: Neutralize all acidic waste before disposal. Dispose of all chemical waste in accordance with your institution's safety guidelines.
Q5: What analytical techniques are recommended for purity analysis of the final product?
A5:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for both qualitative identification of impurities and quantitative purity assessment.
-
Gas Chromatography with a Flame Ionization Detector (GC-FID) or Electron Capture Detector (GC-ECD): GC-FID is a robust method for quantifying hydrocarbon impurities, while GC-ECD is highly sensitive to halogenated compounds.
Experimental Protocols
Fractional Distillation of HCFC-133a
This protocol provides a general guideline for the fractional distillation of low-boiling point liquids like HCFC-133a.
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus in a fume hood. Use a round-bottom flask as the distilling flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a distillation head with a thermometer, and a receiving flask.
-
Ensure all glass joints are properly sealed.
-
Place a stir bar in the distilling flask.
-
The receiving flask should be cooled in an ice bath to minimize loss of the volatile product.
-
-
Procedure:
-
Charge the distilling flask with the crude HCFC-133a mixture (no more than half-full).
-
Begin circulating cold water through the condenser.
-
Gently heat the distilling flask using a heating mantle.
-
Slowly increase the temperature until the mixture begins to boil.
-
Observe the temperature at the distillation head. The temperature should stabilize at the boiling point of the first fraction.
-
Collect the fraction that distills over at a constant temperature. This will be the component with the lowest boiling point.
-
Monitor the temperature closely. A sharp rise in temperature indicates that a higher-boiling point component is beginning to distill.
-
Change the receiving flask to collect different fractions based on the distillation temperature. The fraction collected around 6.1°C will be enriched in HCFC-133a.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Analysis
This protocol outlines a general method for the analysis of HCFC-133a purity.
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
-
GC Conditions:
-
Column: A non-polar capillary column, such as a DB-1, HP-5ms, or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min).
-
Injector Temperature: 150-200°C.
-
Oven Temperature Program:
-
Initial temperature: 35-40°C, hold for 2-5 minutes.
-
Ramp: Increase the temperature at a rate of 5-10°C/min to 150-200°C.
-
Final hold: Hold at the final temperature for 2-5 minutes.
-
-
Injection Mode: Split or splitless, depending on the expected concentration of impurities. A split injection is suitable for analyzing the main component, while a splitless injection is better for trace impurity analysis.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 30 to 200.
-
Source Temperature: 200-230°C.
-
Quadrupole Temperature: 150°C.
-
-
Sample Preparation:
-
If the sample is a liquid, dilute a small amount in a suitable volatile solvent (e.g., dichloromethane).
-
If the sample is a gas, use a gas-tight syringe to inject a known volume into the GC.
-
-
Analysis:
-
Inject the sample and acquire the data.
-
Identify the peaks by comparing their mass spectra to a library (e.g., NIST) and their retention times to those of known standards.
-
Quantify the purity by integrating the peak areas.
-
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting logic for distillation issues in HCFC-133a purification.
References
- 1. s-k.com [s-k.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. Recent developments in methods for analysis of perfluorinated persistent pollutants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. s-k.com [s-k.com]
- 6. aelabgroup.com [aelabgroup.com]
- 7. Extractive Distillation Method for Azeotropes - ChemEnggHelp [chemengghelp.com]
- 8. US20130228447A1 - Extractive Distillation Process For Benzene Recovery - Google Patents [patents.google.com]
- 9. US4363704A - Separation of toluene from non-aromatic hydrocarbons by extractive distillation - Google Patents [patents.google.com]
- 10. US6190629B1 - Organic acid scrubber and methods - Google Patents [patents.google.com]
- 11. epa.gov [epa.gov]
- 12. Common Sources Of Error in Gas Chromatography - Blogs - News [alwsci.com]
- 13. Wet-process | Lhoist [lhoist.com]
- 14. A User’s Guide for Phase Separation Assays with Purified Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. benchchem.com [benchchem.com]
- 18. USGS Groundwater Dating Lab [water.usgs.gov]
- 19. primo.seattleu.edu [primo.seattleu.edu]
Technical Support Center: High-Yield Synthesis of 2,2,2-Trifluoroethyl Ethers from HCFC-133a
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for the synthesis of 2,2,2-trifluoroethyl ethers from 2-chloro-1,1,1-trifluoroethane (HCFC-133a). The focus is on overcoming common challenges to maximize reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing 2,2,2-trifluoroethyl ethers from HCFC-133a?
The most common method is a variation of the Williamson ether synthesis. It involves the reaction of an alcohol (R-OH) with HCFC-133a in the presence of a strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), to form the corresponding alkoxide. Due to the multiphase nature of the reaction (gaseous HCFC-133a, aqueous/solid base, organic alcohol), a phase-transfer catalyst (PTC) is often essential to facilitate the reaction and achieve high yields under manageable conditions.[1][2][3]
Q2: Why is a phase-transfer catalyst (PTC) crucial for this reaction?
HCFC-133a has limited solubility in aqueous phases where the alkoxide is typically generated. A PTC, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide) or a crown ether, forms an ion pair with the alkoxide anion.[1] This ion pair is soluble in the organic phase, allowing it to effectively react with HCFC-133a.[1][2] This overcomes the phase barrier, accelerating the reaction rate, improving yields, and allowing for milder reaction conditions (lower temperature and pressure).[3]
Q3: What are the main side reactions that lower the yield?
The primary side reaction is the base-induced dehydrochlorination of HCFC-133a to form 1,1-difluoroethylene (VDF), a volatile gas.[4] This elimination reaction competes directly with the desired substitution reaction. Another potential side reaction is the hydrolysis of HCFC-133a by the base, particularly at higher temperatures, which can produce 2,2,2-trifluoroethanol.[4]
Q4: What are the recommended solvents and temperature ranges?
Because HCFC-133a is a gas at room temperature (boiling point: 6°C), the reaction must be conducted in either a sealed pressure vessel (autoclave) or in a high-boiling point solvent under reflux in standard glassware.[4][5] Dimethyl sulfoxide (DMSO) is an effective solvent as it has a high boiling point and can dissolve HCFC-133a.[4][5] Reaction temperatures can vary widely. High-temperature reactions in an autoclave can be performed at 240–280°C.[4] With an effective solvent like DMSO, temperatures around 80°C have been used.[5] When using phase-transfer catalysis, conditions can often be milder.
Troubleshooting Guide
Problem 1: Very Low or No Product Yield
| Possible Cause | Troubleshooting & Optimization Strategy |
| Poor Reactant Mixing / Phase Separation | The alkoxide (generated in the aqueous or solid phase) is not interacting with the HCFC-133a (organic/gas phase). Solution: Introduce an effective phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride (BTEAC) at 1-5 mol%. Ensure vigorous stirring to maximize interfacial contact. |
| Ineffective Base / Alkoxide Formation | The base may be too weak or its concentration suboptimal, leading to insufficient formation of the nucleophilic alkoxide. Solution: Use a strong base like KOH or NaOH. Optimize the base concentration; very high concentrations can sometimes hinder the reaction or promote side reactions.[6] A concentration of 20 wt% aqueous NaOH has been found to be optimal in analogous Williamson ether syntheses.[6] |
| Loss of Gaseous HCFC-133a | HCFC-133a is a low-boiling-point gas and may escape the reaction vessel before it can react, especially if the initial reaction temperature is too high. Solution: Ensure the reaction setup is properly sealed or equipped with an efficient dry ice/acetone condenser. Bubble the HCFC-133a gas through the cooled reaction mixture before heating to ensure it dissolves. |
| Reaction Conditions Too Mild | The activation energy for the C-Cl bond cleavage in HCFC-133a is significant, and the reaction may not proceed at room temperature. Solution: After adding all reactants at a low temperature, gradually heat the mixture. Monitor the reaction progress via GC or TLC and increase the temperature incrementally (e.g., to 60-80°C) if no conversion is observed. |
Problem 2: Significant Byproduct Formation (e.g., 1,1-difluoroethylene)
| Possible Cause | Troubleshooting & Optimization Strategy |
| Elimination Reaction Dominates | The base is promoting the elimination of HCl from HCFC-133a faster than the substitution reaction. This is often favored by high temperatures and highly concentrated or sterically hindered bases. Solution: 1. Lower the Reaction Temperature: Try running the reaction at the lowest temperature that still allows for a reasonable conversion rate. 2. Optimize Base Concentration: An excessively high base concentration can favor elimination. Titrate the optimal concentration.[6] 3. Control Stoichiometry: Use a moderate excess of the alcohol, but avoid a large excess of the base. |
| Hydrolysis of HCFC-133a | At elevated temperatures, hydroxide ions can directly attack HCFC-133a, leading to hydrolysis. Solution: This is more common in high-temperature aqueous systems. Using a PTC with a less aqueous or solid-liquid system can mitigate this. Ensure the temperature does not significantly exceed the target for the chosen catalytic system. |
Data Presentation: Reaction Parameter Optimization
Optimizing reaction parameters is critical for maximizing yield. The following tables summarize key variables and their typical effects, drawing parallels from optimized Williamson ether syntheses of similar fluorinated compounds.[6]
Table 1: Effect of Base (NaOH) Concentration on Yield (Data based on an analogous HFE synthesis, demonstrating a common trend)[6]
| NaOH Concentration (wt%) | Relative Yield (%) | Observation |
| 10 | ~88 | Good yield, but reaction may be slower. |
| 15 | ~92 | Increased yield with higher concentration. |
| 20 | >94 | Optimal concentration leading to the highest yield. |
| 25 | ~90 | Yield decreases, likely due to hydrolysis or other side reactions at higher concentrations.[6] |
Table 2: Summary of Optimized Parameters for HFE Synthesis (Based on best practices from related Williamson ether syntheses)[6]
| Parameter | Recommended Condition | Rationale |
| Nucleophile:Substrate Ratio | 1.2 : 1 (Alkoxide : Halide) | A slight excess of the nucleophile drives the reaction to completion without causing significant side reactions.[6] |
| Temperature | 25 - 80 °C | The optimal temperature balances reaction rate against byproduct formation. Start lower and increase as needed.[5][6] |
| Reaction Time | 2 - 4 hours | Monitor by GC/TLC to determine when the reaction has reached completion.[6] |
| Solvent | DMSO, DMF, Methanol | Choose a solvent that dissolves the reactants and is appropriate for the chosen temperature.[4][6] |
Experimental Protocols
General Protocol for Synthesis of 2,2,2-Trifluoroethyl Ether using Phase-Transfer Catalysis
Materials:
-
Alcohol (R-OH)
-
This compound (HCFC-133a)
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
-
Phase-Transfer Catalyst (e.g., Tetrabutylammonium Bromide, TBAB)
-
Anhydrous Solvent (e.g., DMSO)
-
Dry glassware
Procedure:
-
Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, a thermometer, and a dry ice/acetone condenser.
-
Charge the flask with the alcohol (1.2 equivalents), the phase-transfer catalyst (0.05 equivalents), and the anhydrous solvent.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add powdered KOH or NaOH (1.5 equivalents) to the mixture while stirring vigorously.
-
Once the base is added, begin bubbling HCFC-133a gas (1.0 equivalent) through the cooled, stirred suspension via the gas inlet tube. Continue until the required mass has been added.
-
After the addition of HCFC-133a is complete, slowly warm the reaction mixture to the target temperature (e.g., 60-80°C).
-
Maintain the temperature and continue stirring for 2-4 hours, monitoring the reaction's progress periodically with GC analysis of aliquots.
-
Upon completion, cool the mixture to room temperature. Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and carefully remove the solvent by distillation or rotary evaporation.
-
Purify the crude product by fractional distillation to obtain the pure 2,2,2-trifluoroethyl ether.
Visualizations: Reaction Pathways and Troubleshooting
Caption: Williamson ether synthesis pathway for trifluoroethyl ether using a phase-transfer catalyst (PTC).
Caption: Competing substitution (desired) and elimination (side reaction) pathways for HCFC-133a.
Caption: A logical workflow for troubleshooting and optimizing the reaction yield.
References
Technical Support Center: Managing Unwanted Dehydrochlorination of HCFC-133a
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-chloro-1,1,1-trifluoroethane (HCFC-133a). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common unwanted side reaction of dehydrochlorination, which leads to the formation of 1,1,1-trifluoroethene.
Frequently Asked Questions (FAQs)
Q1: What is the unwanted dehydrochlorination of HCFC-133a?
A1: Dehydrochlorination is an elimination reaction where a molecule of hydrogen chloride (HCl) is removed from the HCFC-133a (CF₃CH₂Cl) structure. This typically occurs when attempting a nucleophilic substitution at the carbon-chlorine bond. The result is the formation of an undesired alkene byproduct, 1,1,1-trifluoroethene (CF₃CH=CH₂), which can complicate purification and reduce the yield of the target product. This side reaction is a classic example of the competition between nucleophilic substitution (Sₙ2) and bimolecular elimination (E2) pathways.
Q2: What makes HCFC-133a susceptible to this side reaction?
A2: While HCFC-133a is a primary alkyl halide, which typically favors Sₙ2 reactions, the strong electron-withdrawing nature of the adjacent trifluoromethyl (-CF₃) group plays a crucial role.[1] This inductive effect increases the acidity of the hydrogen atoms on the adjacent carbon (the β-hydrogens), making them more susceptible to abstraction by a base. When a reagent acts as a base rather than a nucleophile, it will preferentially remove a proton, initiating the E2 elimination cascade.[2]
Q3: What are the primary factors that promote unwanted dehydrochlorination?
A3: Several experimental parameters can favor the undesired E2 elimination pathway over the Sₙ2 substitution. These include:
-
Reagent Basicity: Using a strong, sterically hindered base.
-
Temperature: Higher reaction temperatures.[3]
-
Solvent: Using solvents that favor elimination, such as ethanol.[3]
-
Concentration: High concentrations of a strong base.[3]
Troubleshooting Guide: Minimizing Dehydrochlorination of HCFC-133a
This guide is designed to help you diagnose and resolve issues with the formation of 1,1,1-trifluoroethene during your experiments.
Issue: Low yield of desired substitution product and significant formation of 1,1,1-trifluoroethene.
This issue indicates that the E2 elimination pathway is competing with or dominating the desired Sₙ2 substitution reaction. The following sections provide potential causes and corrective actions.
1. Reagent Selection (Nucleophile vs. Base)
-
Diagnosis: Your chosen nucleophile may be too basic or sterically hindered. Strong, bulky bases (e.g., potassium tert-butoxide) are excellent for promoting elimination. Even common nucleophiles like alkoxides (e.g., ethoxide, methoxide) are also strong bases.
-
Corrective Action:
-
Choose a less basic nucleophile: Opt for nucleophiles that are known to be weak bases. For example, if synthesizing an ether, consider starting with the corresponding carboxylate (to form an ester, which can be reduced) or using a milder base for generating the alkoxide in situ at low concentrations.
-
Avoid steric hindrance: Use a nucleophile that is as small as possible to favor backside attack on the primary carbon, characteristic of the Sₙ2 mechanism.[4][5][6][7]
-
2. Reaction Temperature
-
Diagnosis: The reaction is being run at an elevated temperature. Elimination reactions are entropically favored and are therefore promoted by higher temperatures.[3]
-
Corrective Action:
-
Run the reaction at the lowest temperature that allows for a reasonable rate of the desired substitution reaction.
-
Consider starting the reaction at a low temperature (e.g., 0 °C or below) and allowing it to slowly warm to room temperature. Monitor the reaction progress closely to find the optimal temperature balance.
-
3. Choice of Solvent
-
Diagnosis: The solvent may be promoting the E2 pathway. Protic solvents like ethanol can favor elimination.[3]
-
Corrective Action:
-
Use a polar aprotic solvent. Solvents like DMSO, DMF, or acetonitrile are generally preferred for Sₙ2 reactions as they do not solvate the nucleophile as strongly, increasing its nucleophilicity without significantly increasing its effective basicity.[8][9]
-
Aqueous conditions, if compatible with your reagents, tend to favor substitution over elimination compared to purely alcoholic solvents.[3]
-
4. Concentration of Base/Nucleophile
-
Diagnosis: A high concentration of a strong base is being used. Since the E2 reaction is bimolecular, its rate is dependent on the concentration of both the substrate (HCFC-133a) and the base.[2][10]
-
Corrective Action:
-
If possible, generate the nucleophile in situ at a low concentration.
-
Use a slight excess of the nucleophile rather than a large excess.
-
Data Summary: Factors Influencing Substitution vs. Elimination
While specific yield data for unwanted dehydrochlorination of HCFC-133a is sparse in the literature, the following table summarizes the expected qualitative outcomes based on established principles of Sₙ2 versus E2 reactions.[3][11]
| Parameter | Condition Favoring Substitution (Sₙ2) | Condition Favoring Elimination (E2) |
| Reagent | Good nucleophile, weak base (e.g., I⁻, Br⁻, RS⁻, N₃⁻) | Strong, sterically hindered base (e.g., t-BuO⁻) |
| Temperature | Lower temperature | Higher temperature |
| Solvent | Polar aprotic (e.g., DMSO, DMF, Acetone) | Less polar / protic (e.g., Ethanol) |
| Substrate | Primary (HCFC-133a is primary) | Tertiary > Secondary > Primary |
Note: The primary structure of HCFC-133a favors Sₙ2, but the electronic effect of the -CF₃ group increases its propensity for E2, making careful condition selection critical.
Experimental Protocols
Cited General Protocol for Ether Synthesis with HCFC-133a
The following is a generalized procedure adapted from literature for the synthesis of trifluoroethyl ethers, where dehydrochlorination is a potential side reaction.[12]
-
Reagents & Setup: In a high-pressure autoclave, combine the desired alcohol or phenol with an aqueous solution of a strong base (e.g., potassium hydroxide, KOH).
-
Addition of HCFC-133a: Cool the sealed reactor and introduce a measured amount of liquid HCFC-133a.
-
Reaction Conditions: Heat the autoclave to the target temperature (e.g., 80-280 °C, noting that lower temperatures are recommended to suppress elimination) and stir for the required reaction time.
-
Workup & Analysis: After cooling, vent any excess gaseous reagents. Neutralize the reaction mixture, extract the product with a suitable organic solvent, and wash the organic layer. Dry the organic phase, remove the solvent under reduced pressure, and analyze the crude product by GC-MS and NMR to determine the ratio of the desired ether to the 1,1,1-trifluoroethene byproduct.
-
Purification: Purify the desired product via distillation or column chromatography.
To minimize dehydrochlorination in this protocol, a researcher should systematically lower the reaction temperature and consider replacing the aqueous KOH with a milder base or using a polar aprotic solvent if feasible.
Visual Guides
Reaction Pathway Diagram
The following diagram illustrates the competing Sₙ2 (desired substitution) and E2 (unwanted elimination) pathways for a reaction between HCFC-133a and a nucleophile/base (Nu⁻).
Caption: Competing Sₙ2 and E2 reaction pathways for HCFC-133a.
Troubleshooting Workflow
This flowchart provides a logical sequence for troubleshooting the unwanted formation of 1,1,1-trifluoroethene.
Caption: Troubleshooting flowchart for minimizing HCFC-133a dehydrochlorination.
References
- 1. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. E1 and E2 Reactions – Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. quora.com [quora.com]
- 5. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. A Facile and Green Protocol for Nucleophilic Substitution Reactions of Sulfonate Esters by Recyclable Ionic Liquids [bmim][X] [organic-chemistry.org]
- 9. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Safe Handling of Low Boiling Point Reagents like HCFC-133a
This technical support center provides researchers, scientists, and drug development professionals with essential information for safely handling low boiling point reagents, with a specific focus on 2-Chloro-1,1,1-trifluoroethane (HCFC-133a).
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with low boiling point reagents like HCFC-133a?
A1: The primary hazards include:
-
High Vapor Pressure: These reagents can rapidly build up pressure in sealed containers, posing an explosion risk, especially with temperature fluctuations. HCFC-133a is shipped as a liquid under its own vapor pressure.[1][2]
-
Frostbite: Rapid evaporation of the liquefied gas can cause severe frostbite upon contact with skin or eyes.[1][2]
-
Asphyxiation: As these reagents are often gases at room temperature and heavier than air, they can displace oxygen in poorly ventilated areas, leading to asphyxiation.[1][2][3]
-
Inhalation Toxicity: Inhaling high concentrations of vapors can have toxic effects. For HCFC-133a, this may include dizziness, unconsciousness, and in severe cases, death.[4]
-
Flammability: While HCFC-133a itself is not flammable, other low boiling point reagents can be highly flammable, posing a fire or explosion hazard.
Q2: What are the essential personal protective equipment (PPE) requirements for handling HCFC-133a?
A2: The following PPE is mandatory when handling HCFC-133a and other low boiling point reagents:
-
Eye Protection: Chemical splash goggles are essential to protect against splashes of the liquefied gas.
-
Hand Protection: Use cryogenic gloves or other cold-insulating gloves to protect against frostbite.[3]
-
Lab Coat: A standard laboratory coat should be worn to protect against accidental splashes.
-
Respiratory Protection: In cases of poor ventilation or potential for high vapor concentrations, a suitable respirator may be required.
Q3: How should I properly store cylinders of HCFC-133a?
A3: Proper storage is critical for safety:
-
Store cylinders in a cool, dry, and well-ventilated area.[3]
-
Keep cylinders away from heat sources, sparks, and open flames. Do not expose them to temperatures exceeding 50°C.[3]
-
Secure cylinders in an upright position to prevent them from falling.
-
Store cylinders in an area with oxygen detectors, especially in confined spaces, as HCFC-133a can displace air.[3]
Troubleshooting Guide
Problem: My reaction vessel is frosting over excessively.
-
Possible Cause: This is expected due to the low temperature of the reagent. However, excessive frosting can obscure visibility.
-
Solution: Ensure your reaction is being conducted in a fume hood with good airflow. You can gently wipe the exterior of the glassware with a cloth dampened with a solvent like isopropanol to remove frost. Do not use water, as it will freeze.
Problem: I am noticing a significant loss of the reagent, even in a closed system.
-
Possible Cause: There may be a leak in your experimental setup. Low boiling point reagents can escape through even minor imperfections in seals.
-
Solution:
-
Ensure all joints and connections are properly sealed. Use appropriate grease for ground glass joints if compatible with your reaction.
-
Regularly check for leaks using a suitable leak detector.
-
Ensure your condenser is operating at a sufficiently low temperature to effectively trap the reagent vapors.
-
Problem: The pressure in my reaction vessel is increasing unexpectedly.
-
Possible Cause: The reaction may be generating more gas than anticipated, or the temperature of the vessel is rising, causing the low boiling point reagent to vaporize and increase pressure.
-
Solution:
-
Immediately cool the reaction vessel using an ice bath or other appropriate cooling method.
-
Ensure your pressure relief system (e.g., a bubbler) is functioning correctly and is not blocked.
-
If the pressure continues to rise, stop the addition of any reagents and be prepared to execute an emergency shutdown of the experiment.
-
Quantitative Data
| Property | Value |
| Chemical Name | This compound (HCFC-133a) |
| CAS Number | 75-88-7 |
| Molecular Formula | C₂H₂ClF₃ |
| Molecular Weight | 118.48 g/mol |
| Boiling Point | 6.1 °C |
| Melting Point | -105.3 °C |
| Vapor Pressure | 180 kPa at 20 °C |
| Density (liquid) | 1.389 g/cm³ at 0 °C |
| Solubility in Water | Partially soluble |
Experimental Protocols
Protocol: General Procedure for the Addition of Gaseous HCFC-133a to a Reaction Mixture
Objective: To safely and accurately introduce a specific mass of gaseous HCFC-133a into a reaction vessel.
Materials:
-
Lecture bottle of HCFC-133a with a regulator
-
Reaction flask equipped with a septum, magnetic stir bar, and a condenser
-
Condenser with a cooling fluid at least 20°C below the boiling point of HCFC-133a (e.g., -20°C)
-
Gas dispersion tube (bubbler)
-
Inert gas supply (e.g., Nitrogen or Argon)
-
Cold trap (e.g., Dewar condenser with dry ice/acetone slurry)
-
Tubing for gas transfer
-
Balance accurate to at least 0.01 g
Procedure:
-
System Setup:
-
Assemble the reaction glassware in a fume hood. Ensure all glassware is dry and free of contaminants.
-
Connect the reaction flask to the condenser, and the condenser outlet to a bubbler to monitor gas flow and prevent backflow.
-
Purge the entire system with an inert gas for at least 15-20 minutes to remove air and moisture.
-
-
Reagent Preparation:
-
Place the lecture bottle of HCFC-133a on a balance in the fume hood and record the initial mass.
-
Connect the lecture bottle regulator to the reaction setup via tubing. The tubing should lead to a gas dispersion tube submerged in the reaction solvent.
-
-
Reagent Addition:
-
Cool the reaction flask to the desired temperature using an appropriate cooling bath.
-
Slowly open the regulator on the HCFC-133a cylinder to introduce the gas into the reaction mixture via the gas dispersion tube.
-
Monitor the mass of the lecture bottle to determine the amount of HCFC-133a added.
-
Maintain a gentle flow of inert gas through the headspace of the reaction flask to ensure an inert atmosphere.
-
-
Reaction Monitoring and Workup:
-
Once the desired amount of HCFC-133a has been added, close the regulator and record the final mass of the lecture bottle.
-
Remove the gas dispersion tube and seal the inlet.
-
Allow the reaction to proceed as required, maintaining the desired temperature.
-
Any unreacted HCFC-133a and other volatile byproducts should be vented through a cold trap or a scrubbing system to prevent release into the atmosphere.
-
-
Quenching and Waste Disposal:
-
Upon completion, any excess HCFC-133a should be carefully vented through a cold trap.
-
Dispose of all chemical waste according to your institution's hazardous waste disposal procedures.
-
Visualizations
References
Validation & Comparative
A Comparative Guide to 2-Chloro-1,1,1-trifluoroethane and Other Trifluoroethylating Agents for Researchers
The introduction of the trifluoroethyl group (-CH2CF3) into organic molecules is a critical strategy in drug discovery and development. This moiety can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity. This guide provides an objective comparison of 2-Chloro-1,1,1-trifluoroethane with other common trifluoroethylating agents, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the most suitable reagent for their synthetic needs.
Overview of Trifluoroethylating Agents
Trifluoroethylating agents can be broadly classified based on the nature of the trifluoroethyl species they deliver: nucleophilic, electrophilic, or radical. The choice of reagent is dictated by the substrate, desired reaction conditions, and functional group tolerance. This guide will compare the performance of the following key reagents:
-
This compound (CF3CH2Cl) : A gaseous, inexpensive, and readily available reagent.
-
2,2,2-Trifluoroethyl Iodide (CF3CH2I) : A liquid reagent, often used in radical reactions.
-
2,2,2-Trifluoroethyl Tosylate (CF3CH2OTs) : A stable solid, effective for nucleophilic substitutions.
-
Trifluoroethanol (CF3CH2OH) : Utilized in Mitsunobu reactions and as a precursor to other reagents.
-
Trifluoroacetic Acid (CF3COOH) : An inexpensive source for in situ generation of trifluoroethylating species.
-
Hypervalent Iodine Reagents : Such as trifluoroethyl(aryl)iodonium salts, which exhibit high reactivity.
Performance Comparison: O-Trifluoroethylation of Phenols
The O-trifluoroethylation of phenols is a common transformation in medicinal chemistry. The following table compares the efficacy of different reagents for this reaction.
| Reagent | Substrate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| CF3CH2Cl | Phenol | aq. KOH | Autoclave | 240-280 | - | Good | [1] |
| CF3CH2OTs | 4'-Hydroxyacetophenone | NaH | DMF | 130 | 12 | 87 | [2] |
| Halothane (CF3CHBrCl) | Phenol | KOH | DME | 80 | 4.5 | Moderate to Good | [3] |
Key Observations:
-
This compound requires harsh conditions (high temperature and pressure) for the O-trifluoroethylation of simple phenols.[1]
-
2,2,2-Trifluoroethyl tosylate is an effective reagent for the etherification of phenols, providing high yields under more conventional laboratory conditions.[2]
-
Halothane, in the presence of a strong base, can also serve as a source for the trifluoroethyl group, proceeding through a likely difluoroethylene intermediate.[3]
Performance Comparison: N-Trifluoroethylation of Amines
The introduction of a trifluoroethyl group to nitrogen-containing molecules is crucial for modulating their basicity and pharmacokinetic properties.
| Reagent | Substrate | Catalyst/Conditions | Solvent | Yield (%) | Reference |
| CF3COOH / PhSiH3 | Secondary Amines | Catalyst-free | THF | Wide range | [4] |
| CF3CH2NH2·HCl | Anilines | Fe(TPP)Cl, NaNO2 | H2O/DCM | 45-93 | [5] |
| CF3CHCl2 | Indoles | Cu, ethanolamine, Et3N | CH3CN | Good |
Key Observations:
-
A catalyst-free method using trifluoroacetic acid and a silane reductant provides a practical approach for the N-trifluoroethylation of a broad range of secondary amines.[4]
-
An iron-porphyrin catalyzed reaction enables the N-trifluoroethylation of anilines in an aqueous medium using trifluoroethylamine hydrochloride as the fluorine source.[5]
-
Copper-mediated cross-coupling with the industrial chemical CF3CHCl2 allows for the efficient N-trifluoroethylation of various NH-containing heterocycles.
Performance Comparison: S-Trifluoroethylation of Thiols
Trifluoroethylated sulfur-containing compounds are important in agrochemicals and materials science.
| Reagent | Substrate | Conditions | Solvent | Yield (%) | Reference |
| CF3CH2X (X=Cl, Br, I) | Thiolate ions | Light irradiation | DMF | High | [1] |
Key Observations:
-
Trifluoroethyl halides (Cl, Br, I) react readily with thiolate ions under light irradiation to produce trifluoroethyl thioethers in high yields, suggesting a radical-nucleophilic substitution (SRN1) mechanism.[1]
Experimental Protocols
O-Trifluoroethylation of 4'-Hydroxyacetophenone using 2,2,2-Trifluoroethyl p-Toluenesulfonate[2]
Materials:
-
4'-Hydroxyacetophenone
-
Sodium Hydride (60% dispersion in Paraffin Liquid)
-
2,2,2-Trifluoroethyl p-toluenesulfonate (CF3CH2OTs)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate, Water, Brine
-
Sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4'-hydroxyacetophenone (1.0 g, 7.34 mmol) in anhydrous DMF (10 mL) at room temperature, slowly add sodium hydride (60%, 353 mg, 8.83 mmol).
-
Stir the mixture for 10 minutes at room temperature.
-
Add 2,2,2-trifluoroethyl p-toluenesulfonate (2.24 g, 8.83 mmol) to the reaction mixture.
-
Stir the reaction overnight at 130 °C.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (100 mL).
-
Wash the organic layer with water (50 mL) and brine (50 mL).
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient from 0:1 to 15:85) to afford 4-(2,2,2-trifluoroethoxy)acetophenone.
N-Trifluoroethylation of o-Methyl Aniline using 2,2,2-Trifluoroethylamine Hydrochloride[5]
Materials:
-
o-Methyl aniline
-
2,2,2-Trifluoroethylamine hydrochloride
-
Acetic acid
-
Sodium nitrite (NaNO2)
-
Tetraphenylporphyrinatoiron(III) chloride [Fe(TPP)Cl]
-
Water (H2O)
-
Dichloromethane (DCM)
Procedure:
-
To an oven-dried Schlenk tube, add 2,2,2-trifluoroethylamine hydrochloride (81.3 mg, 0.6 mmol) and acetic acid (36.0 mg, 0.6 mmol) in a mixture of H2O (2 mL) and dichloromethane (1 mL) under an air atmosphere at room temperature.
-
Add NaNO2 (41.4 mg, 0.6 mmol) to the Schlenk tube and stir the mixed solution at room temperature for 30 minutes.
-
Add o-methyl aniline (32.2 mg, 0.3 mmol) and Fe(TPP)Cl (2 mg, 0.9 mol%) to the vigorously stirred aqueous solution at room temperature.
-
Continue stirring until the reaction is complete (monitor by TLC or GC-MS).
-
Upon completion, extract the product with dichloromethane, dry the organic layer, and purify by appropriate chromatographic methods.
Signaling Pathways and Experimental Workflows
The introduction of a trifluoroethyl group can be achieved through various mechanistic pathways. Below are diagrams illustrating some of the key reaction mechanisms.
References
- 1. researchgate.net [researchgate.net]
- 2. TCI Practical Example: 2,2,2-Trifluoroethyl Etherification Using 2,2,2-Trifluoroethyl p-Toluenesulfonate | TCI Deutschland GmbH [tcichemicals.com]
- 3. BJOC - Simple synthesis of multi-halogenated alkenes from 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane) [beilstein-journals.org]
- 4. edepot.wur.nl [edepot.wur.nl]
- 5. Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HCFC-133a and 2,2,2-Trifluoroethanol as Trifluoroethyl Sources
For Researchers, Scientists, and Drug Development Professionals
The introduction of the trifluoroethyl group (-CH₂CF₃) into organic molecules is a key strategy in medicinal chemistry and materials science for modulating properties such as metabolic stability, lipophilicity, and bioavailability. This guide provides an objective comparison of two common sources for this moiety: 2-Chloro-1,1,1-trifluoroethane (HCFC-133a) and 2,2,2-Trifluoroethanol (TFEA). This comparison is based on their chemical reactivity, established experimental protocols, and environmental and safety considerations to assist researchers in selecting the appropriate reagent for their specific synthetic needs.
At a Glance: Performance Comparison
| Feature | HCFC-133a | 2,2,2-Trifluoroethanol (TFEA) |
| Reactivity | Electrophilic source of the trifluoroethyl group. Requires activation or harsh reaction conditions (high temperature/pressure) for nucleophilic substitution. | Nucleophilic source of the trifluoroethoxide. Can be activated under milder conditions (e.g., Mitsunobu reaction). Also used as a solvent. |
| Substrate Scope | Primarily demonstrated for O-trifluoroethylation of alcohols and phenols. Less documented for N- and S-trifluoroethylation. | Broader demonstrated scope for O-, N-, and S-trifluoroethylation, particularly via the Mitsunobu reaction. |
| Typical Reaction Conditions | High temperature (240–280 °C) and pressure (autoclave) with a strong base (e.g., KOH).[1] Milder conditions may be possible in polar aprotic solvents like DMSO.[1] | Milder conditions, often at or below room temperature (e.g., Mitsunobu reaction with triphenylphosphine and an azodicarboxylate).[2] |
| Byproducts | Halide salts (e.g., KCl). | Triphenylphosphine oxide and a hydrazide derivative (in Mitsunobu reactions). |
| Handling | Colorless gas at standard conditions (boiling point: 6.1 °C), requiring containment and specialized handling.[1] | Colorless liquid with a boiling point of 74.0 °C, easier to handle in a standard laboratory setting.[3] |
Environmental and Safety Profile
| Parameter | HCFC-133a | 2,2,2-Trifluoroethanol (TFEA) |
| Ozone Depletion Potential (ODP) | 0.017 - 0.06[4][5][6][7][8] | 0 (does not contain chlorine)[4][9][10] |
| Global Warming Potential (GWP, 100-year) | 380[5][6][7][11] | 24 |
| Safety Hazards | Pressurized gas, potential for frostbite. Classified as an ozone-depleting substance. | Flammable liquid, toxic if swallowed or inhaled, causes serious eye damage, may damage fertility or the unborn child, and may cause damage to organs through prolonged or repeated exposure.[3] |
| Regulatory Status | Production and use are regulated under the Montreal Protocol as an ozone-depleting substance.[4][10] | Not currently regulated as an ozone-depleting substance. |
| Cost | Not readily available for general laboratory use due to regulations. | Commercially available from various chemical suppliers. Price can vary, with examples ranging from approximately $18 for 250g to $22,000 per kg depending on the vendor and purity.[12][13] |
Reaction Mechanisms and Logical Workflow
The selection of a trifluoroethyl source is fundamentally guided by the nature of the nucleophile and the desired reaction pathway. HCFC-133a acts as an electrophile in nucleophilic substitution reactions, whereas trifluoroethanol typically acts as a nucleophile.
Experimental Protocols
O-Trifluoroethylation using HCFC-133a
This protocol is adapted from the literature for the synthesis of trifluoroethyl ethers from phenols.[1]
Reaction: ArOH + CF₃CH₂Cl → ArOCH₂CF₃ + HCl
Procedure:
-
A mixture of the phenol (1 equivalent), potassium hydroxide (KOH, 1.5 equivalents), and water is placed in a stainless-steel autoclave.
-
The autoclave is sealed and cooled in a dry ice/acetone bath.
-
HCFC-133a (1.5 equivalents) is condensed into the autoclave.
-
The autoclave is heated to 240-280 °C for a specified time (e.g., 4-8 hours) with stirring.
-
After cooling to room temperature, the excess HCFC-133a is carefully vented.
-
The reaction mixture is diluted with water and extracted with a suitable organic solvent (e.g., diethyl ether).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by distillation or column chromatography.
Note: This reaction requires specialized high-pressure equipment and careful handling of a gaseous reagent. A similar procedure can be applied to aliphatic alcohols.
O-Trifluoroethylation using Trifluoroethanol (Mitsunobu Reaction)
This is a general protocol for the Mitsunobu reaction, which can be applied to the trifluoroethylation of phenols and alcohols.[2][14][15][16]
Reaction: ArOH + CF₃CH₂OH + PPh₃ + DEAD → ArOCH₂CF₃ + Ph₃PO + EtO₂CNHNHCO₂Et
Procedure:
-
To a solution of the phenol or alcohol (1 equivalent), trifluoroethanol (1.2 equivalents), and triphenylphosphine (PPh₃, 1.5 equivalents) in an anhydrous solvent (e.g., THF, dioxane) at 0 °C under an inert atmosphere, a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) in the same solvent is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography to separate the desired trifluoroethyl ether from triphenylphosphine oxide and the hydrazide byproduct.
Note: The Mitsunobu reaction generally proceeds with inversion of configuration at a stereogenic carbinol center. The acidity of the nucleophile is a critical factor for the success of the reaction.
Concluding Remarks
The choice between HCFC-133a and 2,2,2-trifluoroethanol as a trifluoroethyl source depends on a balance of factors including the nature of the substrate, the desired reaction conditions, and environmental and safety considerations.
-
HCFC-133a is a potent electrophilic trifluoroethylating agent, but its use is hampered by the need for harsh reaction conditions and its status as a regulated ozone-depleting substance. Its application is likely to be limited to specific industrial processes where the necessary equipment and handling protocols are in place.
-
2,2,2-Trifluoroethanol offers a more versatile and accessible option for laboratory-scale synthesis. Its ability to act as a nucleophile in reactions like the Mitsunobu allows for trifluoroethylation under milder conditions. While it has its own set of safety hazards that require careful management, its negligible ozone depletion potential makes it a more environmentally benign choice.
For most research and drug development applications, the milder reaction conditions, broader substrate applicability, and more favorable environmental profile of 2,2,2-trifluoroethanol make it the preferred reagent for the introduction of the trifluoroethyl group.
References
- 1. researchgate.net [researchgate.net]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. 2,2,2-Trifluoroethanol - Wikipedia [en.wikipedia.org]
- 4. epa.gov [epa.gov]
- 5. HCFC-133a (CF3CH2Cl): OH rate coefficient, UV and infrared absorption spectra, and atmospheric implications | NASA Airborne Science Program [airbornescience.nasa.gov]
- 6. repository.library.noaa.gov [repository.library.noaa.gov]
- 7. researchgate.net [researchgate.net]
- 8. ozone.unep.org [ozone.unep.org]
- 9. Ozone depletion potential - Wikipedia [en.wikipedia.org]
- 10. Ozone depleting substances - DCCEEW [dcceew.gov.au]
- 11. Infrared absorption spectra, radiative efficiencies, and global warming potentials of newly-detected halogenated compounds: CFC-113a, CFC-112 and HCFC-133a - UEA Digital Repository [ueaeprints.uea.ac.uk]
- 12. indiamart.com [indiamart.com]
- 13. 2,2,2-Trifluoroethanol price,buy 2,2,2-Trifluoroethanol - chemicalbook [m.chemicalbook.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Mitsunobu Reaction [organic-chemistry.org]
- 16. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
A Theoretical Comparison of Refrigerant Performance: HCFC-133a vs. HFC-134a
A comparative guide for researchers and scientists on the thermodynamic properties and potential performance of HCFC-133a and HFC-134a as refrigerants.
Introduction:
The selection of a refrigerant is a critical decision in the design and operation of vapor compression refrigeration systems. Performance, environmental impact, and safety are key factors that guide this choice. This guide provides a comparative analysis of 2-chloro-1,1,1-trifluoroethane (HCFC-133a) and 1,1,1,2-tetrafluoroethane (HFC-134a).
Historically, hydrochlorofluorocarbons (HCFCs) and hydrofluorocarbons (HFCs) have been pivotal in the transition away from ozone-depleting chlorofluorocarbons (CFCs).[1] HFC-134a became a widely adopted refrigerant in various applications, including automotive air conditioning and domestic refrigeration, as a replacement for CFC-12.[2] HCFC-133a, on the other hand, is primarily known as a chemical intermediate in the production of HFC-134a and has not been widely studied or used as a standalone refrigerant.[1]
Due to a significant lack of published experimental performance data for HCFC-133a in refrigeration cycles, this guide will focus on a theoretical comparison based on the fundamental thermodynamic properties of the two compounds. These properties are crucial indicators of a refrigerant's behavior and potential performance in a vapor compression system.
Thermodynamic Property Comparison
The following table summarizes the key thermodynamic properties of HCFC-133a and HFC-134a. These properties are essential for a theoretical evaluation of their potential as refrigerants.
| Property | HCFC-133a | HFC-134a | Significance in Refrigeration Performance |
| Chemical Formula | C2H2ClF3 | C2H2F4 | The presence of chlorine in HCFC-133a results in a non-zero Ozone Depletion Potential (ODP). HFC-134a contains no chlorine and has an ODP of zero. |
| Molar Mass ( g/mol ) | 118.48[3] | 102.03[4] | Affects the refrigerant's density and heat-carrying capacity. |
| Normal Boiling Point (°C) | 6.1[3] | -26.06[4] | A lower boiling point is generally desirable for achieving low evaporation temperatures in refrigeration systems. |
| Melting Point (°C) | -105.3[3] | -103.3 | The freezing point must be below the lowest operating temperature of the system. |
| Critical Temperature (°C) | 133.0 (estimated) | 101.08[4] | The maximum temperature at which the refrigerant can be condensed into a liquid. A higher critical temperature is generally advantageous. |
| Critical Pressure (MPa) | 4.4 (estimated) | 4.06 | The pressure required to liquefy the refrigerant at its critical temperature. |
| Ozone Depletion Potential (ODP) | 0.017[5] | 0[2] | A measure of a substance's ability to destroy stratospheric ozone. HCFCs are being phased out due to their ODP.[1] |
| Global Warming Potential (GWP, 100-year) | 380[5] | 1430[6] | An indicator of a substance's contribution to global warming. While HCFC-133a has a lower GWP than HFC-134a, both are potent greenhouse gases. |
Analysis of Thermodynamic Properties:
-
Boiling Point: The significantly higher boiling point of HCFC-133a (6.1 °C) compared to HFC-134a (-26.06 °C) suggests that HCFC-133a would require operation at sub-atmospheric pressures (a vacuum) to achieve typical refrigeration temperatures.[3][4] This can lead to challenges in system design and the potential for air and moisture to leak into the system, negatively impacting performance and reliability.
-
Environmental Impact: HCFC-133a is an ozone-depleting substance (ODP = 0.017) and is subject to phase-out under the Montreal Protocol.[1][5] HFC-134a has no ozone depletion potential.[2] While the GWP of HCFC-133a is lower than that of HFC-134a, both are considered greenhouse gases, and regulations are increasingly targeting high-GWP refrigerants.[5][6]
-
Critical Temperature: The estimated higher critical temperature of HCFC-133a could theoretically allow for more efficient heat rejection at high ambient temperatures compared to HFC-134a. However, this potential advantage is likely overshadowed by the challenges posed by its high boiling point.
Experimental Protocol for Refrigerant Performance Evaluation
While direct experimental data for HCFC-133a is unavailable, the following section outlines a standard methodology for comparing the performance of refrigerants in a vapor compression refrigeration system. This protocol would be necessary to generate the empirical data needed for a comprehensive comparison.
A typical experimental setup consists of a hermetically sealed compressor, a condenser (often water-cooled for precise control), a thermostatic or electronic expansion valve, and an evaporator. The system is instrumented with pressure transducers and temperature sensors (thermocouples or resistance temperature detectors) at the inlet and outlet of each major component. A power meter measures the energy consumption of the compressor, and flow meters can be used to determine the refrigerant mass flow rate.
Key Experimental Steps:
-
System Preparation: The refrigeration system is evacuated to remove air and moisture and then charged with the refrigerant being tested (e.g., HFC-134a).
-
Setting Operating Conditions: The system is operated under a range of controlled conditions. This typically involves varying the evaporator and condenser temperatures to simulate different operating environments.
-
Data Acquisition: Once the system reaches a steady state, data from all sensors (pressure, temperature, power consumption) are recorded.
-
Performance Calculation: The collected data is used to calculate key performance indicators:
-
Refrigerating Effect: The amount of heat absorbed by the refrigerant in the evaporator per unit mass.
-
Compressor Work: The energy consumed by the compressor per unit mass of refrigerant.
-
Coefficient of Performance (COP): The ratio of the refrigerating effect to the compressor work. A higher COP indicates greater efficiency.
-
Volumetric Refrigerating Capacity: The cooling capacity per unit of suction vapor volume, which influences compressor size.
-
Compressor Discharge Temperature: An important parameter for compressor reliability and lubricant stability.
-
-
Refrigerant Changeover: After completing the tests with the first refrigerant, the system is carefully evacuated to remove all traces of the refrigerant and lubricant. The system is then charged with the second refrigerant (e.g., HCFC-133a) and a compatible lubricant, and the experimental procedure is repeated under the same operating conditions.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of a typical experimental procedure for comparing refrigerant performance.
Caption: Experimental workflow for comparing refrigerant performance.
Based on a theoretical analysis of their thermodynamic properties, HCFC-133a appears to be a significantly less suitable refrigerant than HFC-134a for common refrigeration and air-conditioning applications. Its high normal boiling point would necessitate operation in a vacuum, introducing practical challenges. Furthermore, its ozone-depleting nature makes it an environmentally unacceptable choice under current international regulations.
While HFC-134a has been a successful transitional refrigerant, its high GWP is a growing concern. The search for new, low-GWP refrigerants continues to be a primary focus for the refrigeration and air-conditioning industry. A comprehensive experimental evaluation would be required to definitively quantify the performance of HCFC-133a, but its fundamental properties and environmental drawbacks strongly suggest it is not a viable alternative to HFC-134a or other modern refrigerants.
References
A Comparative Guide to Analytical Methods for 2-Chloro-1,1,1-trifluoroethane (HCFC-133a) Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two primary analytical techniques for the quantitative determination of 2-Chloro-1,1,1-trifluoroethane (HCFC-133a): Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography with Mass Spectrometry (GC-MS). This document is intended to assist researchers, scientists, and professionals in the pharmaceutical and environmental fields in selecting the most appropriate method for their specific analytical needs.
Introduction
This compound, also known as HCFC-133a, is a hydrochlorofluorocarbon that has been used as a refrigerant and in the synthesis of other compounds. Due to its potential environmental impact, accurate and reliable methods for its detection and quantification are crucial. Gas chromatography is the cornerstone of analyzing volatile organic compounds like HCFC-133a, offering high-resolution separation. The choice of detector, however, significantly influences the method's sensitivity, selectivity, and overall performance.
Method Comparison at a Glance
The selection between GC-FID and GC-MS for the analysis of this compound depends on the specific requirements of the analysis, such as the need for high sensitivity, selectivity, or structural confirmation.
| Feature | Gas Chromatography-Flame Ionization Detection (GC-FID) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation by GC, detection by ionization in a hydrogen flame. | Separation by GC, detection by mass-to-charge ratio of ionized molecules. |
| Selectivity | Good for hydrocarbons, but can have interferences. | Highly selective, provides structural information for compound identification. |
| Sensitivity | Generally in the picogram (pg) to nanogram (ng) range. | Can achieve lower detection limits, especially in Selected Ion Monitoring (SIM) mode. |
| Primary Use | Routine quantification of known volatile organic compounds. | Identification of unknown compounds and quantification at trace levels. |
| Cost | Lower initial and operational costs. | Higher initial and operational costs. |
Quantitative Performance Data
The following tables summarize the typical performance characteristics of GC-FID and GC-MS for the analysis of halogenated hydrocarbons. It is important to note that while a detailed validated method for this compound by GC-MS with all performance parameters was not publicly available, the data presented for GC-MS is representative of the analysis of similar volatile organic compounds using EPA Method TO-15.
Table 1: Performance Data for GC-FID Analysis of a Structurally Similar Compound (1,1,2-trichloro-1,2,2-trifluoroethane) based on NIOSH Method 1020
| Parameter | Performance |
| Working Range | 10 to 18,000 mg/m³ for a 1.5-L air sample |
| Estimated Limit of Detection (LOD) | 0.005 mg per sample[1] |
| Precision (Relative Standard Deviation) | 0.02[1] |
| Bias | -2.3%[1] |
| Overall Precision | 0.07[1] |
| Accuracy | ±11.3%[1] |
Table 2: Representative Performance Data for GC-MS Analysis of Volatile Organic Compounds (based on EPA Method TO-15)
| Parameter | Performance |
| Method Detection Limit (MDL) | 0.05 - 0.5 ppbv (for various VOCs)[1] |
| Reporting Limit (RL) | 0.1 - 1.0 ppbv (for various VOCs)[1] |
| Precision | Typically < 25% Relative Percent Difference (RPD) for duplicates |
| Accuracy | Typically within 70-130% recovery for spiked samples |
| Linearity (Correlation Coefficient) | r > 0.995 over the calibration range |
Experimental Protocols
Detailed experimental protocols are essential for the successful implementation and validation of any analytical method. Below are representative protocols for the analysis of this compound using GC-FID and GC-MS.
GC-FID Method Based on NIOSH 1020 for a Similar Compound
This protocol is adapted from NIOSH Method 1020 for 1,1,2-trichloro-1,2,2-trifluoroethane and is suitable for the analysis of volatile halogenated hydrocarbons in air.[1]
1. Sample Collection and Preparation:
-
Sampling: Collect air samples using glass tubes containing two sections of activated coconut shell charcoal (100 mg front, 50 mg back).[1]
-
Flow Rate: Sample at a known flow rate between 0.01 and 0.05 L/min for a total sample size of 0.1 to 3 L.[1]
-
Sample Preparation:
2. GC-FID Analysis:
-
Gas Chromatograph: Equipped with a flame ionization detector.
-
Column: DB-Wax/Stabilwax fused silica capillary, 30 m × 0.32-mm ID.[1]
-
Temperatures:
-
Gases:
-
Injection: 1 µL injection volume.[1]
3. Calibration:
-
Prepare a series of working standards by spiking known amounts of the analyte into carbon disulfide.
-
Analyze the standards under the same conditions as the samples.
-
Construct a calibration curve by plotting the peak area versus the mass of the analyte.
GC-MS Method Based on EPA TO-15
This protocol provides a general framework for the analysis of volatile organic compounds in air, including HCFC-133a, using GC-MS according to EPA Method TO-15.[2][3][4]
1. Sample Collection:
-
Canisters: Collect whole air samples in electropolished (e.g., SUMMA®) stainless steel canisters.[2]
-
Sampling Modes: Samples can be collected as grab samples or as time-integrated samples using a flow controller.[2]
2. GC-MS Analysis:
-
Preconcentration: A known volume of the air sample is drawn through a sorbent trap or cryotrap to concentrate the analytes.[1]
-
Thermal Desorption: The trap is heated to desorb the analytes onto the GC column.[1]
-
Gas Chromatograph/Mass Spectrometer:
-
Column: A capillary column suitable for separating volatile organic compounds, such as a DB-624 or equivalent.
-
Carrier Gas: Helium.
-
Oven Temperature Program: A temperature program is used to separate the target analytes.
-
Mass Spectrometer: Operated in either full scan mode for qualitative and quantitative analysis or Selected Ion Monitoring (SIM) mode for enhanced sensitivity.[2]
-
3. Calibration:
-
Pressurize canisters with known concentrations of certified gas standards to prepare calibration standards.
-
Analyze the standards under the same conditions as the samples.
-
Generate a calibration curve by plotting the response of the target ions against the concentration of the analyte.
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the GC-FID and GC-MS analytical methods.
Caption: Workflow for this compound analysis by GC-FID.
Caption: Workflow for this compound analysis by GC-MS.
Conclusion
Both GC-FID and GC-MS are powerful techniques for the analysis of this compound.
-
GC-FID is a robust, cost-effective, and reliable method for routine quantitative analysis, particularly when the analyte is known and present at concentrations within the method's working range.
-
GC-MS offers superior selectivity and sensitivity, making it the method of choice for identifying unknown compounds, confirming the presence of HCFC-133a in complex matrices, and quantifying it at trace levels. The ability to operate in SIM mode further enhances its sensitivity for targeted analyses.
The selection of the most appropriate method will depend on the specific analytical goals, required detection limits, sample matrix, and available resources. For applications requiring definitive identification and the lowest possible detection limits, GC-MS is the recommended technique. For routine monitoring and quality control where the target analyte is well-characterized, GC-FID provides a reliable and economical solution.
References
A Comparative Guide to the Cross-Reactivity of 2-Chloro-1,1,1-trifluoroethane (HCFC-123) Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the immunogenic potential of metabolites derived from 2-Chloro-1,1,1-trifluoroethane (HCFC-123), with a focus on the cross-reactivity of the resulting antibodies. The information is intended to assist researchers in understanding the potential for immune-mediated adverse reactions and to provide a framework for designing relevant immunogenicity testing strategies.
Executive Summary
Metabolites of the hydrochlorofluorocarbon HCFC-123, notably trifluoroacetic acid (TFA), can act as haptens by covalently binding to endogenous proteins to form trifluoroacetylated (TFA) protein adducts. These neoantigens can trigger an immune response, leading to the production of anti-TFA antibodies and potentially cell-mediated hypersensitivity reactions. A key concern in the immunotoxicological assessment of these metabolites is the potential for cross-reactivity of anti-TFA antibodies with other structurally similar endogenous or exogenous molecules, which could lead to off-target effects and autoimmune-like responses. While direct quantitative comparisons of antibody cross-reactivity with various acylated proteins are limited in publicly available literature, this guide synthesizes the existing mechanistic understanding and qualitative data.
Data Presentation
While specific quantitative data from a single comparative study is not available, the following table summarizes the key findings from multiple sources regarding the formation and immunogenicity of TFA-protein adducts, which are central to understanding cross-reactivity.
| Feature | This compound (HCFC-123) Metabolites | Alternative Acylated Proteins (e.g., Acetylated, Formylated) |
| Metabolic Activation | Primarily metabolized by Cytochrome P450 2E1 (CYP2E1) to form the reactive intermediate trifluoroacetyl chloride.[1] | Acetylation and formylation are common post-translational modifications mediated by various cellular enzymes. |
| Adduct Formation | Trifluoroacetyl chloride readily reacts with lysine residues of proteins to form stable trifluoroacetylated (TFA) adducts. | Acetyl and formyl groups are naturally present on many endogenous proteins. |
| Immunogenicity | TFA-protein adducts are recognized as neoantigens by the immune system, leading to the generation of specific anti-TFA antibodies. | Generally considered "self" and are non-immunogenic under normal physiological conditions. |
| Cross-Reactivity Potential | High. The trifluoroacetyl group is immunodominant. Antibodies raised against TFA-protein adducts have been shown to cross-react with other TFA-modified molecules, such as TFA-phosphatidylethanolamine.[2] There is also evidence of cross-reactivity with structurally similar haptens like lipoic acid adducts. | Low for endogenous modifications. However, antibodies generated against one type of modified protein can sometimes cross-react with other modifications if there are shared structural motifs. |
Experimental Protocols
Competitive Enzyme-Linked Immunosorbent Assay (ELISA) for Detecting Anti-TFA Antibodies
This protocol is designed to detect and quantify antibodies specific for trifluoroacetylated protein adducts in serum samples.
Materials:
-
96-well microtiter plates
-
TFA-conjugated Bovine Serum Albumin (TFA-BSA) for coating
-
Bovine Serum Albumin (BSA) for blocking
-
Phosphate Buffered Saline (PBS)
-
Wash Buffer (PBS with 0.05% Tween-20)
-
Serum samples to be tested
-
Anti-TFA antibody standard
-
Horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-human IgG)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with 100 µL of TFA-BSA solution (1-10 µg/mL in PBS) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with Wash Buffer.
-
Blocking: Block non-specific binding sites by adding 200 µL of 1% BSA in PBS to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Competition: In a separate plate, pre-incubate serum samples and anti-TFA antibody standards with a fixed concentration of free TFA-BSA or a competitor antigen for 1 hour at 37°C.
-
Sample Addition: Add 100 µL of the pre-incubated sample/standard-competitor mixture to the coated and blocked wells. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Secondary Antibody: Add 100 µL of HRP-conjugated secondary antibody diluted in blocking buffer to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Detection: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Reading: Read the absorbance at 450 nm using a plate reader. The signal intensity is inversely proportional to the concentration of anti-TFA antibodies in the sample.
In Vitro T-Cell Proliferation Assay
This assay assesses the potential of HCFC-123 metabolites to induce a cell-mediated immune response.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors
-
RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics
-
HCFC-123 metabolites (e.g., trifluoroacetic acid)
-
Positive control (e.g., Phytohemagglutinin - PHA)
-
Negative control (vehicle)
-
³H-thymidine or a non-radioactive proliferation assay kit (e.g., CFSE or BrdU-based)
-
Cell culture plates (96-well, round-bottom)
-
Liquid scintillation counter or flow cytometer
Procedure:
-
Cell Preparation: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.
-
Cell Plating: Seed 2 x 10⁵ PBMCs per well in a 96-well round-bottom plate.
-
Treatment: Add varying concentrations of the HCFC-123 metabolite, positive control, or negative control to the wells in triplicate.
-
Incubation: Incubate the plate for 5-7 days at 37°C in a 5% CO₂ incubator.
-
Proliferation Measurement (³H-thymidine incorporation):
-
18 hours before harvesting, add 1 µCi of ³H-thymidine to each well.
-
Harvest the cells onto glass fiber filters using a cell harvester.
-
Measure the incorporated radioactivity using a liquid scintillation counter.
-
-
Proliferation Measurement (CFSE staining):
-
Prior to plating, label PBMCs with CFSE.
-
After the incubation period, harvest the cells and stain with cell surface markers (e.g., CD3, CD4, CD8).
-
Analyze the dilution of CFSE fluorescence in proliferating T-cell subsets by flow cytometry.
-
-
Data Analysis: Calculate the stimulation index (SI) by dividing the mean counts per minute (CPM) or percentage of proliferated cells in the treated wells by the mean CPM or percentage in the negative control wells. An SI ≥ 2 is typically considered a positive response.
Mandatory Visualization
Signaling Pathway for Immune Response to HCFC-123 Metabolites
Caption: Metabolic activation of HCFC-123 and subsequent immune response.
Experimental Workflow for Competitive ELISA
Caption: Workflow for a competitive ELISA to detect anti-TFA antibodies.
Logical Relationship of Cross-Reactivity
Caption: Logical diagram illustrating antibody cross-reactivity.
References
- 1. Trifluoroacetylated adducts in spermatozoa, testes, liver and plasma and CYP2E1 induction in rats after subchronic inhalatory exposure to halothane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibodies raised against trifluoroacetyl-protein adducts bind to N-trifluoroacetyl-phosphatidylethanolamine in hexagonal phase phospholipid micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance Showdown: A Comparative Guide to Catalysts for HCFC-133a Synthesis
For researchers and professionals in drug development and chemical synthesis, the efficient production of 2-chloro-1,1,1-trifluoroethane (HCFC-133a), a key intermediate, is paramount. The choice of catalyst is a critical factor influencing reaction efficiency, selectivity, and overall process economics. This guide provides an objective comparison of common catalysts used in the vapor-phase hydrofluorination of trichloroethylene (TCE) to synthesize HCFC-133a, supported by available experimental data.
The synthesis of HCFC-133a primarily involves the reaction of trichloroethylene with hydrogen fluoride (HF) over a solid catalyst at elevated temperatures. The performance of this process is heavily dependent on the catalyst's ability to promote the desired fluorination reactions while minimizing the formation of byproducts. This guide focuses on a comparative analysis of two prominent classes of catalysts: chromium-based and zinc-based systems.
At a Glance: Catalyst Performance Comparison
The following table summarizes the performance of various catalysts in the synthesis of HCFC-133a, based on data extracted from published literature and patents. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different studies.
| Catalyst System | Support | Temperature (°C) | TCE Conversion (%) | HCFC-133a Selectivity (%) | Key Byproducts | Reference |
| Chromium-Based | ||||||
| CrF₃/γ-AlF₃ | γ-Alumina | 260 | High | Not Specified | CF₃CH₂F (HFC-134a) | [1] |
| Cr₂O₃/Al₂O₃ (co-precipitated) | Alumina | 300 | 98.5 | 96.5 | 1,1-dichloro-2,2-difluoroethylene, others | [2] |
| CrOₓ/MgO | Magnesia | Not Specified | High Activity | Not Specified | Not Specified | [3] |
| Zinc-Based | ||||||
| ZnF₂/AlF₃ | Fluorinated Alumina | 275 | 99.2 | 93.3 | Over-fluorinated products | [4] |
| ZnF₂/AlF₃ | Fluorinated Alumina | 300 | 99.7 | 89.8 | Over-fluorinated products | [4] |
| Mixed Metal | ||||||
| Zn-impregnated Cr₂O₃/Al₂O₃ | Alumina | 300 | 99.5 | 97.2 | 1,1-dichloro-2,2-difluoroethylene, others | [2] |
Delving into the Data: Analysis of Catalyst Performance
Chromium-based catalysts are widely utilized for hydrofluorination reactions. CrF₃ supported on gamma-alumina (γ-AlF₃) has been shown to be highly active for the fluorination of trichloroethylene, with an optimal temperature of 260°C.[1] Co-precipitated chromia-alumina catalysts also demonstrate high TCE conversion (98.5%) and excellent selectivity towards HCFC-133a (96.5%) at 300°C.[2] The use of magnesia as a support for chromium oxides has also been reported to result in high catalytic activity and strong resistance to deactivation.[3] A common challenge with chromium catalysts is the potential for over-fluorination to produce HFC-134a, which may be desirable or undesirable depending on the target product.
Zinc-based catalysts , particularly those supported on fluorinated alumina, present a viable alternative. At 275°C, a zinc fluoride on fluorinated alumina catalyst achieved a TCE conversion of 99.2% with a selectivity of 93.3% to HCFC-133a.[4] Increasing the temperature to 300°C slightly increased the conversion to 99.7% but decreased the selectivity to 89.8%, indicating a higher rate of byproduct formation at higher temperatures.[4]
Mixed-metal catalysts , such as zinc-impregnated chromia-alumina, have been developed to combine the advantages of both metals. A co-precipitated chromia-alumina catalyst impregnated with a zinc compound showed a high TCE conversion of 99.5% and a very high selectivity of 97.2% to HCFC-133a at 300°C, suggesting a synergistic effect between chromium and zinc.[2]
Experimental Protocols: A Guide to Catalyst Evaluation
The following sections outline generalized experimental procedures for the preparation and performance testing of catalysts for HCFC-133a synthesis, based on methodologies described in the literature.
Catalyst Preparation
1. Chromium-based Catalyst (e.g., Cr₂O₃/Al₂O₃):
-
Co-precipitation Method: A solution of chromium nitrate and aluminum nitrate is prepared in demineralized water. A precipitating agent, such as a 10% ammonia solution, is added at a controlled rate until a pH of 7.5 is reached. The resulting slurry is aged, filtered, washed, dried, and then calcined at a specific temperature (e.g., 400°C) to yield the mixed oxide catalyst.[2]
2. Zinc-based Catalyst (e.g., ZnF₂/AlF₃):
-
Impregnation Method: A support material like γ-alumina is impregnated with an aqueous solution of a zinc salt (e.g., zinc chloride). The material is then dried, typically overnight at 110°C. The impregnated support is then fluorinated in a stream of hydrogen fluoride at an elevated temperature to convert the zinc salt and alumina to their fluoride forms.[4]
3. Mixed-Metal Catalyst (e.g., Zn-impregnated Cr₂O₃/Al₂O₃):
-
A pre-formed co-precipitated chromia-alumina catalyst is impregnated with a solution of a zinc compound. The impregnated catalyst is then dried and calcined to obtain the final catalyst.[2]
Catalyst Performance Testing
The catalytic performance is typically evaluated in a fixed-bed reactor system.
-
Reactor Setup: A tubular reactor, often made of a corrosion-resistant material like Monel or Inconel, is packed with a known amount of the catalyst. The reactor is placed in a furnace to control the reaction temperature.
-
Pre-treatment/Activation: Before the reaction, the catalyst is typically pre-treated in a flow of an inert gas like nitrogen at a high temperature to remove any adsorbed moisture. This is often followed by a fluorination step with a flow of hydrogen fluoride to activate the catalyst.
-
Reaction Conditions: A gaseous feed of trichloroethylene and anhydrous hydrogen fluoride is introduced into the reactor at a specific molar ratio and flow rate. The reaction is carried out at a constant temperature and pressure.
-
Product Analysis: The effluent gas stream from the reactor is passed through a scrubbing system to remove unreacted HF and other acidic gases. The organic products are then analyzed using gas chromatography (GC) to determine the conversion of TCE and the selectivity to HCFC-133a and other byproducts.
Visualizing the Workflow
The following diagram illustrates a typical experimental workflow for comparing the performance of different catalysts for HCFC-133a synthesis.
Caption: Experimental workflow for catalyst synthesis and performance evaluation.
Conclusion
The selection of a catalyst for HCFC-133a synthesis requires a careful consideration of activity, selectivity, and stability. While both chromium-based and zinc-based catalysts demonstrate high efficacy, mixed-metal systems, such as zinc-impregnated chromia-alumina, appear to offer a superior balance of conversion and selectivity. The provided experimental protocols and workflow offer a foundational guide for researchers to conduct their own comparative studies and optimize catalyst performance for this critical industrial reaction. Further research focusing on long-term stability and catalyst deactivation mechanisms will be crucial for the development of even more robust and economical catalytic systems.
References
- 1. researchgate.net [researchgate.net]
- 2. allindianpatents.com [allindianpatents.com]
- 3. OASIS Repository@POSTECHLIBRARY: Catalytic fluorination of 1,1,1-trifluoro-2-chloroethane (HCFC-133a) over chromium catalysts [remotecenter.postech.ac.kr]
- 4. US6040486A - Process for the manufacture of this compound - Google Patents [patents.google.com]
benchmarking HCFC-133a environmental impact against other refrigerants
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the environmental impact of 1-chloro-1,2,2-trifluoroethane (HCFC-133a) against a range of other common refrigerants. The following sections present quantitative data, detailed experimental methodologies, and a visual representation of refrigerant classification to aid in informed decision-making for researchers, scientists, and professionals in drug development who may use these compounds in their processes.
Environmental Impact Data Summary
The primary metrics used to evaluate the environmental impact of refrigerants are the Ozone Depletion Potential (ODP) and the Global Warming Potential (GWP).[1][2] ODP quantifies a substance's ability to destroy stratospheric ozone relative to chlorofluorocarbon-11 (CFC-11), which has a reference ODP of 1.[3][4] GWP measures the heat-trapping ability of a gas in the atmosphere relative to carbon dioxide (CO2), which has a GWP of 1 over a 100-year time horizon.[5] Another critical parameter is the atmospheric lifetime, which indicates how long a substance persists in the atmosphere.
The table below summarizes these key environmental impact parameters for HCFC-133a and other selected refrigerants from different classes.
| Refrigerant | Chemical Formula | Class | Atmospheric Lifetime (years) | ODP | GWP (100-year) |
| HCFC-133a | C2H2ClF3 | HCFC | 4.45 - 4.6 [5][6][7][8] | 0.017 - 0.019 [5][6][7][8] | 380 [7][8] |
| CFC-11 | CCl3F | CFC | 45 | 1.0 | 4750 |
| CFC-12 | CCl2F2 | CFC | 100 | 1.0 | 10900 |
| HCFC-22 | CHClF2 | HCFC | 12 | 0.055 | 1810 |
| HCFC-141b | C2H3Cl2F | HCFC | 9.2[9] | 0.11[9] | 725[9] |
| HFC-134a | C2H2F4 | HFC | 14 | 0 | 1430 |
| HFC-32 | CH2F2 | HFC | 5.4[10] | 0 | 675 |
| HFO-1234yf | C3H2F4 | HFO | 0.03 (days) | 0 | <1 |
| R-717 (Ammonia) | NH3 | Natural Refrigerant | Days | 0 | 0 |
| R-744 (CO2) | CO2 | Natural Refrigerant | ~100 | 0 | 1 |
| R-290 (Propane) | C3H8 | HC (Hydrocarbon) | Days | 0 | ~3 |
Methodologies for Determining Environmental Impact
The determination of ODP and GWP values involves a combination of laboratory measurements and atmospheric modeling rather than a single direct experiment. These methodologies are established and periodically updated by international scientific bodies such as the Intergovernmental Panel on Climate Change (IPCC) and the World Meteorological Organization (WMO) in their Scientific Assessment of Ozone Depletion reports.[5][8]
Ozone Depletion Potential (ODP) Calculation
The ODP of a substance is not measured directly but is calculated based on its atmospheric lifetime and its effectiveness in destroying ozone compared to CFC-11. The methodology involves:
-
Determining Atmospheric Lifetime: The atmospheric lifetime of a volatile organic compound (VOC) like a refrigerant is determined by its rate of removal from the atmosphere. This is primarily through photolysis (breakdown by sunlight) and reaction with hydroxyl radicals (OH) in the troposphere.[11]
-
Laboratory Studies: Rate constants for the reaction of the compound with OH radicals are measured in laboratory settings over a range of temperatures and pressures that simulate atmospheric conditions.
-
Atmospheric Modeling: These kinetic data are then used as inputs for complex 2-D or 3-D global atmospheric models that simulate atmospheric transport and chemistry to calculate the overall atmospheric lifetime.[5][7][8]
-
-
Calculating Ozone Depletion Effectiveness: The models also simulate the transport of the substance to the stratosphere, its breakdown, and the subsequent catalytic destruction of ozone by the released chlorine or bromine atoms.
-
Normalizing to CFC-11: The calculated total ozone loss per unit mass of the substance is then divided by the calculated total ozone loss per unit mass of CFC-11 to yield the ODP value.[1][2] For refrigerant blends, the ODP is the mass-weighted average of the ODPs of its individual components.[1]
Global Warming Potential (GWP) Calculation
The GWP of a gas is a measure of its radiative forcing (the change in net atmospheric energy) compared to that of CO2 over a specific time horizon, typically 100 years. The calculation involves:
-
Measuring Infrared Absorption: The ability of a molecule to absorb infrared radiation is a key factor in its GWP. The infrared absorption cross-section of the gas is measured in the laboratory using techniques like Fourier Transform Infrared (FTIR) spectroscopy.[7][8][12] This determines the wavelengths at which the molecule absorbs energy and the intensity of that absorption.
-
Determining Atmospheric Lifetime: As with ODP, the atmospheric lifetime of the gas is a critical component of the GWP calculation and is determined through laboratory kinetic studies and atmospheric modeling.
-
Calculating Radiative Efficiency: The radiative efficiency, which is the radiative forcing per unit change in atmospheric concentration, is calculated from the infrared absorption spectrum and atmospheric properties.
-
Integrating over a Time Horizon: The GWP is then calculated by integrating the radiative forcing of a pulse emission of the gas over a chosen time horizon (e.g., 100 years) and dividing it by the integrated radiative forcing of a pulse emission of an equal mass of CO2 over the same period.[5] For refrigerant blends, the GWP is the mass-weighted average of the GWPs of its individual components.[6]
Refrigerant Classification by Environmental Impact
The following diagram illustrates the logical classification of refrigerants based on their key environmental impact characteristics.
Caption: Classification of refrigerants based on environmental impact.
References
- 1. Infrared absorption - COMPUR Monitors - Experts in Gas Detection [compur.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. findaphd.com [findaphd.com]
- 4. researchgate.net [researchgate.net]
- 5. Scientific Assessment of Ozone Depletion - Wikipedia [en.wikipedia.org]
- 6. ipcc.ch [ipcc.ch]
- 7. juser.fz-juelich.de [juser.fz-juelich.de]
- 8. ghgprotocol.org [ghgprotocol.org]
- 9. Scientific Assessment of Ozone Depletion: 2018 [csl.noaa.gov]
- 10. ozone.unep.org [ozone.unep.org]
- 11. VOC Measurements | Atmospheric Chemistry Observations & Modeling [www2.acom.ucar.edu]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of HCFC-133a and HFC-134a Reactivity with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 1-chloro-2,2,2-trifluoroethane (HCFC-133a) and 1,1,1,2-tetrafluoroethane (HFC-134a) with nucleophiles. This analysis is based on fundamental principles of organic chemistry and available experimental data.
Introduction
HCFC-133a (CF₃CH₂Cl) and HFC-134a (CF₃CH₂F) are structurally similar hydrohalocarbons. However, the difference in the halogen atom on the ethyl group—chlorine in HCFC-133a and fluorine in HFC-134a—profoundly influences their reactivity towards nucleophiles. Understanding these differences is crucial for applications in chemical synthesis and for assessing their environmental and toxicological profiles.
Theoretical Reactivity: The Role of the Leaving Group
In nucleophilic substitution reactions, the readiness of a leaving group to depart is a key factor in determining the reaction rate. The reactivity of haloalkanes in such reactions generally follows the trend of decreasing carbon-halogen bond strength: I > Br > Cl > F.[1][2][3] The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making fluoride a poor leaving group compared to chloride.[1][3]
Based on this principle, HCFC-133a is expected to be significantly more reactive than HFC-134a in nucleophilic substitution reactions where the halide ion is the leaving group. The weaker carbon-chlorine (C-Cl) bond in HCFC-133a is more easily broken than the robust C-F bond in HFC-134a.
Experimental Data Summary
Direct comparative kinetic studies across a wide range of nucleophiles for HCFC-133a and HFC-134a are not extensively available in the public literature. However, existing studies provide valuable insights into their reactivity with specific nucleophiles.
One study has demonstrated the reaction of both HCFC-133a and HFC-134a with alcohols and phenols in the presence of potassium hydroxide (KOH) in dimethyl sulfoxide (DMSO) at 80°C.[4] In these reactions, the alkoxide or phenoxide, formed in situ, acts as the nucleophile. The reactions yield both substitution products (ethers) and elimination-addition products.[4] While this study shows that both compounds can react under these conditions, it does not provide a direct quantitative comparison of their reaction rates.
The formation of vinyllithium reagents from both HFC-134a and HCFC-133a upon reaction with strong bases like organolithium reagents has also been reported.[4] This indicates reactivity towards very strong bases, likely proceeding through an initial elimination of HX (where X is F or Cl).
The following table summarizes the expected and observed reactivity based on general principles and available data.
| Feature | HCFC-133a (CF₃CH₂Cl) | HFC-134a (CF₃CH₂F) | Rationale |
| Leaving Group | Chloride (Cl⁻) | Fluoride (F⁻) | Chlorine is a better leaving group than fluorine due to the weaker C-Cl bond compared to the C-F bond.[1][2][3] |
| Expected Reactivity in Nucleophilic Substitution (Sₙ2/Sₙ1) | Higher | Lower | The rate-determining step in both Sₙ1 and Sₙ2 reactions involving haloalkanes is influenced by the strength of the carbon-halogen bond.[2][3] |
| Observed Reactivity with Alkoxides/Phenoxides | Reactive | Reactive | Both compounds have been shown to react with alcohols and phenols in the presence of a strong base to form ethers.[4] |
| Reaction with Strong Bases (e.g., Organolithiums) | Reactive | Reactive | Both can undergo elimination reactions in the presence of very strong bases.[4] |
Experimental Protocols
Below are generalized experimental protocols for comparing the reactivity of HCFC-133a and HFC-134a with a common nucleophile, such as an alkoxide. These protocols are based on standard laboratory procedures for studying nucleophilic substitution reactions.
Protocol 1: Comparative Reaction with Sodium Ethoxide in Ethanol
Objective: To compare the rate of nucleophilic substitution of HCFC-133a and HFC-134a with sodium ethoxide.
Materials:
-
HCFC-133a
-
HFC-134a
-
Anhydrous ethanol
-
Sodium metal
-
Reaction vessel equipped with a condenser, thermometer, and gas inlet/outlet
-
Gas chromatograph (GC) for analysis
Procedure:
-
Prepare a solution of sodium ethoxide in anhydrous ethanol by carefully reacting sodium metal with ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
In two separate, identical reaction vessels, place the sodium ethoxide solution.
-
Cool the solutions to a specific temperature (e.g., 50°C) and maintain this temperature throughout the experiment.
-
Bubble a known concentration of either HCFC-133a or HFC-134a gas through each respective solution at a constant flow rate.
-
At regular time intervals, withdraw aliquots from each reaction mixture.
-
Quench the reaction in the aliquots (e.g., by adding a dilute acid).
-
Analyze the quenched samples by gas chromatography to determine the concentration of the starting material and the substitution product (2,2,2-trifluoroethyl ethyl ether).
-
Plot the concentration of the reactant versus time to determine the reaction rate.
Visualizing the Comparative Study Workflow
The following diagram illustrates a logical workflow for conducting a comparative study of the reactivity of HCFC-133a and HFC-134a with nucleophiles.
Caption: Workflow for a comparative study of nucleophilic reactivity.
Conclusion
Based on fundamental principles of chemical reactivity, HCFC-133a is expected to be more susceptible to nucleophilic attack than HFC-134a, primarily due to the better leaving group ability of chloride compared to fluoride.[1][2][3] Experimental evidence, although not extensive in direct comparative studies, supports the reactivity of both compounds with strong nucleophiles/bases. For researchers and professionals in drug development and chemical synthesis, the choice between these two compounds in reactions involving nucleophiles should consider the significantly higher anticipated reactivity of HCFC-133a. Further quantitative kinetic studies would be beneficial to fully elucidate the reactivity differences across a broader spectrum of nucleophiles.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
